Masitinib Mesylate
Description
See also: Masitinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWBWKVIZGWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146747 | |
| Record name | Masitinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048007-93-7 | |
| Record name | Masitinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masitinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASITINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Masitinib Mesylate mechanism of action on mast cells
An In-depth Technical Guide on the Mechanism of Action of Masitinib Mesylate on Mast Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Masitinib is an orally administered, potent, and selective tyrosine kinase inhibitor that modulates the activity of mast cells and macrophages.[1] Its unique mechanism of action, targeting a limited number of kinases, makes it a subject of interest for various conditions, including inflammatory diseases, certain cancers, and neurodegenerative disorders.[1][2] Mast cells are critical players in the inflammatory cascade, and their aberrant activation or proliferation is implicated in pathologies like mastocytosis and mast cell activation syndrome (MCAS).[3][4][5] This document provides a detailed technical overview of Masitinib's mechanism of action on mast cells, focusing on its molecular targets, the signaling pathways it inhibits, and the experimental evidence supporting its mode of action.
Core Mechanism of Action on Mast Cells
Masitinib exerts its effects on mast cells by targeting key tyrosine kinases essential for their survival, proliferation, activation, and degranulation. The primary targets are the stem cell factor (SCF) receptor, known as c-Kit (or CD117), and the Src family kinases Lyn and Fyn.[3] This dual-targeting approach provides a comprehensive inhibition of mast cell functions.
-
Inhibition of the c-Kit Pathway : The c-Kit receptor is a type III receptor protein-tyrosine kinase.[6] Its ligand, SCF, is a crucial growth factor for mast cells, regulating their proliferation, differentiation, and survival.[6][7] Upon SCF binding, c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades (including the PI3K/AKT and MAPK/ERK pathways) that promote cell survival and growth. Masitinib competitively inhibits ATP binding to the c-Kit tyrosine kinase domain, thereby blocking its autophosphorylation and all subsequent downstream signaling. This leads to an inhibition of SCF-stimulated mast cell proliferation and survival.[8]
-
Inhibition of Lyn and Fyn Kinases : Lyn and Fyn are non-receptor tyrosine kinases that play a pivotal role in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI).[3][9] Aggregation of FcεRI by IgE-antigen complexes leads to the activation of Lyn and Fyn, which then phosphorylate downstream targets, culminating in mast cell degranulation and the release of pro-inflammatory mediators such as histamine, tryptase, and cytokines (e.g., TNF-α).[8][9] Masitinib's inhibitory action on Lyn and Fyn effectively dampens this IgE-mediated activation pathway, reducing the release of allergic and inflammatory mediators.[9]
This multifaceted mechanism allows Masitinib to control mast cell activity irrespective of the c-Kit D816V mutation status, a common activating mutation in systemic mastocytosis that confers resistance to some tyrosine kinase inhibitors.[5][10] By targeting wild-type c-Kit, Lyn, and Fyn, Masitinib can modulate the function of both neoplastic and non-neoplastic mast cells.[3][5]
Quantitative Data: Inhibitory Activity
The potency of Masitinib against its key targets has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity and potency.
| Target/Assay | Cell/System Type | IC50 Value | Reference |
| Recombinant Human Wild-Type KIT | Enzyme Assay | 200 ± 40 nM | [6][8] |
| SCF-Stimulated Cell Proliferation | Ba/F3 cells expressing human wild-type KIT | 150 ± 80 nM | [8] |
| SCF-Stimulated KIT Phosphorylation | Primary murine Bone Marrow-Derived Mast Cells (BMMCs) | 200 ± 50 nM | [8] |
| KIT Juxtamembrane Mutants (e.g., V559D) | - | 3 to 20 nM | [6][8] |
| KIT Asp816Val (D816V) Mutant | - | 5.0 µM (5000 nM) | [10] |
| PDGFR | Recombinant Enzyme | Potent Inhibition | [6][8] |
| Lyn | Recombinant Enzyme | Potent Inhibition | [6][8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways in mast cells and the points of inhibition by Masitinib.
Caption: Masitinib inhibits the SCF/c-Kit signaling pathway.
Caption: Masitinib inhibits FcεRI-mediated degranulation via Lyn/Fyn.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the action of Masitinib on mast cells, based on published research.[8][9]
Cell Proliferation Assay (WST-1)
-
Objective: To determine the effect of Masitinib on SCF-induced mast cell proliferation.
-
Cell Line: Murine IL-3-dependent Ba/F3 cells stably transfected with human wild-type KIT.
-
Methodology:
-
Cells are washed to remove IL-3 and starved for 4-6 hours.
-
Cells are seeded into 96-well plates at a density of 1x10^4 cells/well.
-
Cells are pre-incubated with a range of Masitinib concentrations (e.g., 0 to 10 µM) for 1 hour at 37°C.
-
Proliferation is stimulated by adding a suboptimal concentration of Stem Cell Factor (SCF). Control wells receive IL-3 or no growth factor.
-
Plates are incubated for 48-72 hours at 37°C, 5% CO2.
-
WST-1 reagent is added to each well and incubated for 2-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 values are calculated by plotting the percentage of proliferation inhibition against the log of Masitinib concentration.
-
KIT Tyrosine Phosphorylation Assay
-
Objective: To directly measure the inhibitory effect of Masitinib on c-Kit autophosphorylation.
-
Cell Line: Ba/F3-hKIT WT cells or human mastocytoma cell lines (e.g., HMC-1).
-
Methodology:
-
Cells are starved of growth factors overnight.
-
Cells are treated with various concentrations of Masitinib for 1-2 hours.
-
Cells are stimulated with SCF (e.g., 250 ng/ml) for 5-10 minutes at 37°C.
-
The reaction is stopped with ice-cold PBS. Cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
c-Kit protein is immunoprecipitated from cell lysates using an anti-KIT antibody.
-
The immunoprecipitates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against phosphotyrosine (pTyr) to detect phosphorylated KIT.
-
The membrane is then stripped and re-probed with a total c-Kit antibody to confirm equal protein loading.
-
Protein bands are visualized using chemiluminescence.
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
-
Objective: To assess Masitinib's ability to inhibit IgE-mediated mast cell degranulation.
-
Cell Type: Human Cord Blood-Derived Mast Cells (CBMCs) or murine Bone Marrow-Derived Mast Cells (BMMCs).
-
Methodology:
-
Mast cells are sensitized overnight with anti-DNP IgE.
-
Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Cells are pre-incubated with various concentrations of Masitinib for 30-60 minutes.
-
Degranulation is triggered by adding DNP-HSA (antigen) for 30 minutes at 37°C.
-
The reaction is stopped by centrifugation at 4°C.
-
The supernatant is collected to measure released β-hexosaminidase. The cell pellet is lysed to measure the total cellular content of β-hexosaminidase.
-
Enzyme activity is measured by incubating the supernatant/lysate with a p-NAG substrate. The reaction is stopped, and absorbance is read at 405 nm.
-
The percentage of degranulation is calculated as (Released Activity / Total Activity) * 100.
-
Experimental Workflow Visualization
Caption: Workflow for a mast cell degranulation assay.
Conclusion
This compound is a selective tyrosine kinase inhibitor that effectively controls mast cell function through the dual inhibition of critical signaling pathways. By targeting the SCF/c-Kit axis, it limits mast cell proliferation and survival. Simultaneously, by inhibiting the Src family kinases Lyn and Fyn, it potently blocks IgE-mediated degranulation. This multifaceted mechanism of action, supported by robust in vitro data, establishes Masitinib as a significant modulator of mast cell activity, providing a strong rationale for its investigation in mast cell-driven diseases. The experimental protocols outlined herein serve as a foundation for further research into its precise interactions and therapeutic potential.
References
- 1. Masitinib General overview – AB Science [ab-science.com]
- 2. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 4. Mast Cell Activation Syndrome [ab-science.com]
- 5. Masitinib Offers a Novel Treatment for the Symptoms Associated With Systemic Mastocytosis | The Hematologist | American Society of Hematology [ashpublications.org]
- 6. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Masitinib for treatment of severely symptomatic indolent systemic mastocytosis: a randomised, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Masitinib Mesylate's c-Kit/PDGFR Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masitinib mesylate, a potent and selective oral tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in both veterinary and human medicine. Its primary mechanism of action involves the targeted inhibition of key cellular signaling pathways driven by the c-Kit receptor (c-KitR) and Platelet-Derived Growth Factor Receptors (PDGFRα/β). Dysregulation of these pathways is a hallmark of various pathologies, including certain cancers and inflammatory diseases. This technical guide provides a comprehensive overview of masitinib's inhibitory action on c-Kit and PDGFR signaling, detailing its biochemical potency, cellular effects, and clinical implications. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and visual representations of the underlying molecular interactions.
Introduction: The Role of c-Kit and PDGFR in Cellular Signaling
The c-Kit receptor and Platelet-Derived Growth Factor Receptors are transmembrane receptor tyrosine kinases (RTKs) that play pivotal roles in regulating essential cellular processes such as proliferation, differentiation, survival, and migration.
c-Kit Signaling: The c-Kit receptor is activated by its ligand, Stem Cell Factor (SCF). Upon binding, c-Kit dimerizes, leading to the autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for cell survival and proliferation.[1][2][3]
PDGFR Signaling: Similarly, the binding of platelet-derived growth factors (PDGFs) to their receptors, PDGFRα and PDGFRβ, induces receptor dimerization and autophosphorylation.[4][5][6] This initiates a signaling cascade involving pathways such as PI3K/AKT and RAS/MAPK, which are integral to cell growth, migration, and angiogenesis.[4][6]
Mutations that lead to the constitutive activation of c-Kit or PDGFR, independent of ligand binding, are oncogenic drivers in several cancers, most notably Gastrointestinal Stromal Tumors (GIST).[7] This makes them prime targets for therapeutic intervention.
This compound: Mechanism of Action
This compound (formerly AB1010) is a phenylaminothiazole derivative that acts as a competitive inhibitor of ATP binding to the kinase domain of c-Kit and PDGFRs.[8] By occupying the ATP-binding pocket, masitinib prevents the transfer of phosphate groups to tyrosine residues, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cells dependent on these activated pathways. Molecular modeling suggests that masitinib's mode of binding to c-Kit differs from that of imatinib, another well-known tyrosine kinase inhibitor.[7]
Quantitative Analysis of Masitinib's Inhibitory Activity
The potency of masitinib has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| c-Kit (human recombinant, wild-type) | Recombinant Enzyme Assay | 200 ± 40 | [9] |
| c-Kit (human wild-type in Ba/F3 cells) | Cell Proliferation Assay (SCF-induced) | 150 ± 80 | [9] |
| c-Kit mutant (V559D in Ba/F3 cells) | Cell Proliferation Assay | 3.0 ± 0.1 | [9] |
| PDGFRα (recombinant) | Recombinant Enzyme Assay | 540 ± 60 | [9] |
| PDGFRβ (recombinant) | Recombinant Enzyme Assay | 800 ± 120 | [9] |
| PDGFRα (in Ba/F3 cells) | Cell Proliferation Assay (PDGF-BB-stimulated) | 300 ± 5 | [9] |
| LynB | Recombinant Enzyme Assay | 510 | [8] |
| FGFR3 | Recombinant Enzyme Assay | Moderately Inhibited | [9] |
| ABL1 | Recombinant Enzyme Assay | 1200 ± 300 | [9] |
| c-Fms | Recombinant Enzyme Assay | Weak Inhibition | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the c-Kit and PDGFR signaling pathways and the point of inhibition by masitinib.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are representative protocols for key in vitro and in vivo assays used to characterize masitinib.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of masitinib to inhibit the phosphorylation of a substrate by a recombinant kinase.
Materials:
-
96-well microtiter plates
-
Poly(Glu,Tyr 4:1) substrate
-
Recombinant human c-Kit or PDGFR intracellular domain
-
Masitinib stock solution (in DMSO)
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.8, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM sodium orthovanadate)
-
Washing buffer (e.g., 10 mM PBS, pH 7.4, 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Anti-phosphotyrosine antibody-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat 96-well plates with 0.25 mg/ml poly(Glu,Tyr 4:1) overnight at 4°C.[8]
-
Washing: Wash plates twice with washing buffer and dry for 2 hours at room temperature.[8]
-
Blocking: Block wells with blocking buffer for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of masitinib (or vehicle control) to the wells.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the recombinant kinase in kinase buffer.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding ATP (at a concentration of at least twice the Km for the enzyme).[8]
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.[8]
-
-
Termination: Stop the reaction by adding an EDTA solution.[8]
-
Detection:
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[8] The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the masitinib concentration.
Cell Proliferation Assay (WST-1)
This colorimetric assay measures cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
Ba/F3 cells expressing wild-type or mutant c-Kit/PDGFR
-
RPMI 1640 medium with 10% fetal bovine serum
-
Appropriate growth factor (e.g., SCF or PDGF-BB) or IL-3 for control
-
Masitinib stock solution (in DMSO)
-
WST-1 reagent
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ba/F3 cells at a density of 1 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.[8]
-
Stimulation: Add the appropriate growth factor (e.g., 250 ng/mL murine SCF) to stimulate proliferation via the target kinase.[8] For control wells, use a growth factor that signals through a different pathway (e.g., IL-3).
-
Compound Treatment: Add serial dilutions of masitinib to the wells.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.[8]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8][10][11][12]
-
Final Incubation: Incubate for an additional 3-4 hours at 37°C.[8][10][11][12]
-
Data Acquisition: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm.[8][10][11] The IC50 is calculated from the dose-response curve.
In Vivo Subcutaneous Xenograft Tumor Model
This model assesses the anti-tumor efficacy of masitinib in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID mice, 4-6 weeks old)[2][5][13]
-
Tumor cells (e.g., Ba/F3 cells expressing a constitutively active c-Kit mutant)
-
Matrigel (optional, to improve tumor take rate)[13]
-
Masitinib formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest tumor cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS or serum-free medium at a concentration of approximately 1-5 x 10⁷ cells/mL.[13]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (e.g., 1.5 x 10⁶ cells) into the flank of each mouse.[7][13]
-
Tumor Growth: Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer masitinib (e.g., 30 or 45 mg/kg) or vehicle control daily via the chosen route (e.g., intraperitoneal injection).[7]
-
Monitoring:
-
Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = [length × width²]/2).[7]
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment for a defined period (e.g., 25 days) or until tumors in the control group reach a maximum allowable size.[7]
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to assess efficacy.
References
- 1. 細胞計數與健康分析 [sigmaaldrich.com]
- 2. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ab-science.com [ab-science.com]
- 4. asco.org [asco.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. immunservice.com [immunservice.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Masitinib extends overall survival compared to sunitinib in imatinib-resistant GIST - ecancer [ecancer.org]
Masitinib Mesylate: A Targeted Kinase Inhibitor for Neuroinflammation and Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, mediated by innate immune cells of the central nervous system (CNS) such as mast cells and microglia, is a critical pathological component of various neurodegenerative diseases. Masitinib mesylate, an orally administered, selective tyrosine kinase inhibitor, represents a targeted therapeutic approach to modulate this neuroinflammatory cascade. By potently inhibiting key kinases—namely c-Kit, Lyn, Fyn, and Colony-Stimulating Factor 1 Receptor (CSF-1R)—masitinib controls the activation, proliferation, and survival of these crucial immune cells. This guide provides a comprehensive overview of masitinib's mechanism of action, a detailed summary of pivotal preclinical and clinical findings in Amyotrophic Lateral Sclerosis (ALS), Progressive Multiple Sclerosis (MS), and Alzheimer's Disease (AD), and the experimental methodologies underpinning these investigations.
Introduction: The Role of Neuroinflammation in Neurodegeneration
Chronic activation of the CNS's innate immune system is a hallmark of many neurodegenerative disorders. Mast cells, strategically located on both sides of the blood-brain barrier (BBB), and microglia, the resident immune cells of the CNS, are central to the inflammatory processes that contribute to neuronal damage.[1] When activated, these cells release a plethora of pro-inflammatory mediators, sustaining the inflammatory network, increasing BBB permeability, and directly contributing to neurotoxicity.[1]
This compound is a tyrosine kinase inhibitor developed to specifically target the activity of mast cells and microglia.[2] Its therapeutic rationale is based on modulating the neuro-immune system to attenuate chronic neuroinflammation and thereby slow or prevent the progression of neuronal damage.[2][3]
Mechanism of Action: Multi-Targeted Kinase Inhibition
Masitinib exerts its effects by inhibiting a select group of tyrosine kinases that are critical for the function of mast cells and microglia.[4][5]
-
Mast Cell Modulation (c-Kit, Lyn, Fyn Inhibition): The survival, differentiation, and degranulation of mast cells are critically dependent on the Stem Cell Factor (SCF)/c-Kit signaling pathway.[3][6] Masitinib is a potent inhibitor of c-Kit, as well as the downstream kinases Lyn and Fyn, which are essential for mast cell function.[7] By blocking these pathways, masitinib effectively controls mast cell activity and the release of inflammatory mediators.[7][8]
-
Microglia Modulation (CSF-1R Inhibition): The proliferation, differentiation, and survival of microglia are regulated by the Colony-Stimulating Factor 1 (CSF-1)/CSF-1R signaling pathway.[9][10] Masitinib's inhibition of CSF-1R blocks microglia proliferation and shifts their inflammatory profile towards an anti-inflammatory phenotype.[1][11][12]
-
Neuronal Pathway Modulation (Fyn Inhibition): In the context of Alzheimer's Disease, the Fyn kinase is implicated in the pathological signaling cascades of both amyloid-beta (Aβ) oligomers and hyperphosphorylated Tau protein.[1][13] Aβ oligomers can activate Fyn via the cellular prion protein (PrPC), leading to synaptic dysfunction.[13][14] Fyn also directly phosphorylates Tau, contributing to the formation of neurofibrillary tangles. Masitinib's inhibition of Fyn provides a direct mechanism to interfere with these core AD pathologies.[1]
Signaling Pathway Diagrams
Preclinical Evidence
Masitinib's efficacy has been demonstrated in several relevant animal models of neurodegenerative diseases.
Amyotrophic Lateral Sclerosis (ALS)
In the SOD1G93A transgenic rat model of ALS, masitinib treatment initiated after paralysis onset demonstrated significant neuroprotective effects.[1][15] It reduced microgliosis and the number of aberrant glial cells in the spinal cord, ameliorated motor neuron pathology, and significantly prolonged post-paralysis survival.[11][16]
Multiple Sclerosis (MS)
In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics aspects of MS, masitinib treatment was shown to be neuroprotective.[8] It significantly reduced serum levels of neurofilament light chain (NfL), a biomarker of neuronal damage.[17][18] This was accompanied by a reduction in pro-inflammatory cytokines and a slowing of clinical symptom progression.[18][19][20]
Alzheimer's Disease (AD)
In transgenic mouse models of AD, masitinib has been shown to improve cognitive function and synaptic integrity.[3] Recent independent research in a mouse model mimicking sporadic AD further confirmed that masitinib reduces toxic brain proteins like hyperphosphorylated Tau and protects synapses.[12]
Quantitative Preclinical Data
| Model | Compound | Dosage | Key Finding | Result | Reference |
| SOD1G93A Rat (ALS) | Masitinib | 30 mg/kg/day | Post-Paralysis Survival | 40% increase in survival vs. vehicle | [11] |
| SOD1G93A Rat (ALS) | Masitinib | 30 mg/kg/day | Motor Neuron Loss | 40% loss with masitinib vs. 60% with vehicle | [16] |
| EAE Mouse (MS) | Masitinib | 50 mg/kg/day | Serum NfL Reduction (Day 8) | 43% reduction vs. EAE control | [17][18] |
| EAE Mouse (MS) | Masitinib | 100 mg/kg/day | Serum NfL Reduction (Day 8) | 60% reduction vs. EAE control | [17][18] |
| EAE Mouse (MS) | Masitinib | 50-100 mg/kg/day | Pro-inflammatory Cytokines | Significant reduction in IFN-γ, TNF-α, IL-1β | [8] |
Clinical Development and Efficacy
Masitinib has undergone extensive clinical investigation in several neurodegenerative diseases, demonstrating promising results in Phase 2 and 3 trials.
Amyotrophic Lateral Sclerosis (ALS)
The Phase 2b/3 study AB10015 (NCT02588677) evaluated masitinib as an add-on to riluzole.[21][22] In the primary analysis population of "normal progressors," masitinib at 4.5 mg/kg/day significantly slowed the rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) over 48 weeks.[17][23] A long-term survival analysis revealed that in patients with mild or moderate disease severity at baseline, masitinib prolonged median survival by 25 months compared to placebo.[4][17]
Progressive Multiple Sclerosis (MS)
The Phase 2b/3 study AB07002 (NCT01433497) assessed masitinib in patients with primary progressive MS (PPMS) and non-active secondary progressive MS (nSPMS).[11][24] The trial met its primary endpoint, showing that masitinib at 4.5 mg/kg/day significantly reduced disability progression, as measured by the Expanded Disability Status Scale (EDSS), compared to placebo over 96 weeks.[13][25]
Alzheimer's Disease (AD)
A Phase 2 trial (AB04024) in patients with mild-to-moderate AD showed that masitinib as an adjunct therapy significantly reduced cognitive decline compared to placebo, measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[7][26] The subsequent Phase 2b/3 study (AB09004) confirmed these findings, demonstrating that masitinib at 4.5 mg/kg/day had a significant positive effect on both the ADAS-Cog and the Alzheimer's Disease Cooperative Study Activities of Daily Living (ADCS-ADL) scores.[27][28]
Quantitative Clinical Trial Data
| Indication | Trial ID | Treatment Arm | N | Primary Endpoint | Result (vs. Placebo) | p-value | Reference |
| ALS | AB10015 | Masitinib 4.5 mg/kg/d | 99 | ΔALSFRS-R at Wk 48 | 27% slowing of deterioration | 0.016 | [23] |
| ALS | AB10015 (Survival) | Masitinib 4.5 mg/kg/d | 45 | Median Overall Survival | 25-month increase (69 vs 44 mo) | 0.037 | [4] |
| Progressive MS | AB07002 | Masitinib 4.5 mg/kg/d | 199 | Overall EDSS Change | -0.097 (Masitinib: 0.001, Placebo: 0.098) | 0.0256 | [11][25] |
| Alzheimer's | AB04024 (Phase 2) | Masitinib | 26 | ADAS-Cog Responder Rate (Wk 24) | 6% vs 50% | 0.046 | [7] |
| Alzheimer's | AB04024 (Phase 2) | Masitinib | 26 | Mean ΔADAS-Cog from Baseline (Wk 24) | -7.6 treatment effect | 0.030 | [7][26] |
| Alzheimer's | AB09004 (Phase 3) | Masitinib 4.5 mg/kg/d | 182 | Mean ΔADAS-Cog from Baseline (Wk 24) | Significant improvement | 0.0003 | [28] |
| Alzheimer's | AB09004 (Phase 3) | Masitinib 4.5 mg/kg/d | 182 | Mean ΔADCS-ADL from Baseline (Wk 24) | Significant improvement | 0.0381 | [28] |
Experimental Protocols and Methodologies
Preclinical Model: EAE in Mice
-
Model: Experimental Autoimmune Encephalomyelitis (EAE).[8]
-
Induction Protocol: Active immunization was performed using a MOG 35-55 peptide/CFA emulsion, administered subcutaneously at two sites (0.1 ml/site). Pertussis toxin (PTX) was administered intraperitoneally 2 hours and 24 hours after the emulsion.[5][8]
-
Treatment: Fourteen days post-induction, mice with established EAE symptoms were randomized. Masitinib (50 mg/kg/day or 100 mg/kg/day) or a vehicle control was administered via oral gavage daily for 15 days.[8]
-
Assessments: Blood samples were collected on days 1, 8, and 15. Key endpoints included serum NfL concentration and quantification of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β) at day 15.[8]
Preclinical Model: SOD1G93A Rats
-
Model: SOD1G93A transgenic rat model of inherited ALS.[16]
-
Animals: Male hemizygous NTac:SD-TgN(SOD1G93A)L26H rats.[16]
-
Treatment: Masitinib (30 mg/kg/day) or vehicle (water) was administered daily via oral gavage. Treatment was initiated after the onset of paralysis in one limb.[2][16]
-
Assessments: Animals were monitored daily for motor activity and survival. Post-mortem analysis of the spinal cord was conducted to quantify microgliosis (Iba1+ cells), aberrant glial cells, and motor neuron survival (ChAT+ cells) in the ventral horn.[11][16]
Clinical Trial: AB07002 in Progressive MS (NCT01433497)
-
Design: A randomized, double-blind, 2 parallel-group, placebo-controlled Phase 3 trial conducted at 116 centers in 20 countries.[11][25]
-
Participants: 611 patients aged 18-75 with Primary Progressive MS (PPMS) or non-active Secondary Progressive MS (nSPMS) (no relapse for ≥2 years), and a baseline Expanded Disability Status Scale (EDSS) score of 2.0–6.0.[11]
-
Intervention: Patients were randomized (2:1) to receive masitinib 4.5 mg/kg/day or an equivalent placebo, administered orally twice daily for 96 weeks.[11][29]
-
Primary Endpoint: The primary endpoint was the overall change in EDSS from baseline, analyzed using repeated measures from week 12 to week 96. Positive values indicated clinical deterioration.[11]
Safety and Tolerability
Across clinical trials, masitinib's safety profile has been characterized as consistent and manageable.[11] A meta-analysis of five randomized controlled trials in neurodegenerative diseases found that masitinib was associated with a higher incidence of adverse events compared to placebo.[30] The most frequently reported adverse events include diarrhea, nausea, rash, and hematologic events.[11] These events were typically mild to moderate in severity.[28] Dose-dependent safety effects have been noted, suggesting that careful dose selection is important.[30]
Conclusion and Future Directions
This compound presents a compelling, mechanistically distinct approach to treating neurodegenerative diseases by targeting the foundational processes of neuroinflammation. Its dual action on mast cells and microglia through the selective inhibition of c-Kit, CSF-1R, Lyn, and Fyn addresses key pathological drivers in ALS, progressive MS, and Alzheimer's disease. The consistent and significant positive results from both preclinical models and large-scale, placebo-controlled clinical trials underscore its potential as a disease-modifying therapy.
Future research will focus on confirming these findings in ongoing and planned Phase 3 studies, further elucidating the downstream effects of masitinib on neuronal health, and exploring its potential across a broader range of neuroinflammatory conditions. The data accumulated to date provide a strong rationale for masitinib's continued development as a novel therapeutic agent for patients with debilitating neurodegenerative disorders.
References
- 1. Fyn Kinase in Alzheimer's Disease: Unraveling Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting c-kit in the therapy of mast cell disorders: current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The c-kit receptor, stem cell factor, and mast cells. What each is teaching us about the others - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 10. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting Fyn Kinase in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neals.org [neals.org]
- 16. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alsnewstoday.com [alsnewstoday.com]
- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
- 23. neurologylive.com [neurologylive.com]
- 24. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 25. neurology.org [neurology.org]
- 26. researchgate.net [researchgate.net]
- 27. AB Science announces positive results from Phase II/III of Masitinib in Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]
- 28. AB Science announces that Phase 2B/3 study evaluating oral [globenewswire.com]
- 29. EudraCT Number 2010-021219-17 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]
- 30. Mast cell - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Preclinical Pharmacokinetics and Bioavailability of Masitinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masitinib, a potent and selective oral tyrosine kinase inhibitor, has garnered significant interest for its therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders. A thorough understanding of its pharmacokinetic profile and bioavailability in preclinical models is paramount for the successful translation of this compound into clinical applications. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Masitinib Mesylate in key preclinical species, including mice, rats, dogs, and cats. It details experimental methodologies for in vivo studies and bioanalytical quantification, presents quantitative pharmacokinetic data in comparative tables, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
This compound is a small molecule inhibitor that selectively targets a limited number of tyrosine kinases, primarily the mast cell and macrophage key kinase c-Kit, the platelet-derived growth factor receptor (PDGFR), and the Src family kinase Lyn.[1][2][3] By modulating the activity of these crucial signaling proteins, Masitinib exerts anti-proliferative, anti-inflammatory, and immunomodulatory effects.[3] Its efficacy has been demonstrated in veterinary medicine for the treatment of mast cell tumors in dogs and is under investigation for various human diseases.[1][4] Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Masitinib, thereby informing dose selection, predicting therapeutic windows, and ensuring the safety and efficacy of this promising drug candidate.
Mechanism of Action and Signaling Pathways
Masitinib's therapeutic effects are attributed to its inhibition of specific tyrosine kinases involved in various cellular processes. The primary targets of Masitinib are c-Kit, PDGFR, and Lyn.
-
c-Kit Signaling: The binding of Stem Cell Factor (SCF) to the c-Kit receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation. Masitinib competitively binds to the ATP-binding pocket of c-Kit, thereby inhibiting its phosphorylation and blocking downstream signaling.[5]
-
PDGFR Signaling: Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) leads to the activation of similar downstream pathways, promoting cell growth, proliferation, and migration. Masitinib's inhibition of PDGFR contributes to its anti-angiogenic and anti-proliferative effects.[6]
-
Lyn Kinase Signaling: Lyn, a member of the Src family of non-receptor tyrosine kinases, plays a critical role in immune cell signaling, particularly in B-cells and mast cells. Masitinib's inhibition of Lyn modulates immune responses and contributes to its anti-inflammatory properties.[7][8]
Below is a simplified representation of the signaling pathways targeted by Masitinib.
Caption: Simplified signaling pathways inhibited by Masitinib.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.
Table 1: Pharmacokinetics of Masitinib in Rats
| Parameter | Oral (8.4 mg/kg) | Intravenous | Reference |
| Cmax (ng/mL) | 4110 (males), 8350 (females) | - | [9] |
| Tmax (h) | ~2 | - | [10] |
| AUC (ng·h/mL) | - | - | |
| t½ (h) | 4-6 | - | [11] |
| Bioavailability (%) | ~70% | 100% | [11] |
Table 2: Pharmacokinetics of Masitinib in Dogs
| Parameter | Oral (12.5 mg/kg) | Intravenous | Reference |
| Cmax (ng/mL) | 555 (males), 540 (females) | - | [10] |
| Tmax (h) | 2 | - | [10] |
| AUC₀₋₂₄ (ng·h/mL) | 4625 (males), 4045 (females) | - | [10] |
| t½ (h) | ~8 | - | [11] |
| Bioavailability (%) | ~80% | 100% | [11] |
Table 3: Pharmacokinetics of Masitinib in Cats
| Parameter | Oral (10 mg/kg) | Intravenous (10 mg/kg) | Reference |
| Cmax (ng/mL) | 465 | - | [9] |
| Tmax (h) | 2 | - | [9] |
| AUC (ng·h/mL) | - | - | |
| t½ (h) | 3-5 | 3-5 | [11] |
| Bioavailability (%) | ~60% | 100% | [12] |
Data for mice is currently limited in the public domain.
Experimental Protocols
In Vivo Pharmacokinetic Studies
A standardized workflow for a preclinical pharmacokinetic study of Masitinib is outlined below.
Caption: General workflow for a preclinical pharmacokinetic study.
4.1.1. Animal Models
-
Species: Male and female Sprague-Dawley rats, Beagle dogs, and domestic cats are commonly used.
-
Health Status: Animals should be healthy, acclimated to the laboratory environment, and fasted overnight before dosing.
4.1.2. Drug Formulation and Administration
-
Oral Administration: this compound is typically dissolved in a vehicle such as a mixture of 4% DMSO, 30% PEG 300, 5% Tween 80, and water for oral gavage.[13] Doses are calculated based on the animal's body weight.
-
Intravenous Administration: For intravenous administration, this compound is dissolved in a suitable sterile vehicle, such as saline. The drug is administered as a bolus injection or a slow infusion, typically into a tail vein in rodents or a cephalic or saphenous vein in larger animals.
4.1.3. Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Masitinib in biological matrices due to its high sensitivity, selectivity, and accuracy.
4.2.1. Sample Preparation
-
Protein Precipitation: A simple and rapid protein precipitation method is commonly employed. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.
-
Extraction: After centrifugation, the supernatant containing the analyte is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.
4.2.2. Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly used.
-
Flow Rate: A flow rate of around 0.25-0.5 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Masitinib and an internal standard.
-
4.2.3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Discussion and Conclusion
The preclinical pharmacokinetic data for this compound demonstrate good oral bioavailability in rats, dogs, and cats, with absorption being relatively rapid. The half-life varies across species, suggesting differences in metabolism and elimination. The provided experimental protocols offer a robust framework for conducting further preclinical studies to expand the pharmacokinetic profile of Masitinib, particularly in mice, and to investigate its tissue distribution and metabolism in greater detail. The high selectivity and favorable pharmacokinetic properties of Masitinib underscore its potential as a therapeutic agent for a range of diseases. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, facilitating the continued investigation and development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 4. ab-science.com [ab-science.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by masitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of masitinib in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 dose-escalation study of oral tyrosine kinase inhibitor masitinib in advanced and/or metastatic solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Masitinib Mesylate: A Technical Guide on its Impact on Cytokine Production and Degranulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masitinib mesylate is a potent and selective oral tyrosine kinase inhibitor that has garnered significant interest for its therapeutic potential in a range of diseases, including inflammatory conditions, neurological disorders, and oncology.[1][2] Its mechanism of action is centered on the modulation of key immune cells, primarily mast cells and microglia.[1][3] This guide provides an in-depth technical overview of masitinib's core effects on two critical cellular processes: cytokine production and degranulation. By targeting the kinases essential for mast cell survival and activation, such as c-Kit, Lyn, and Fyn, masitinib effectively dampens the inflammatory cascade.[4][5] This document consolidates quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action: Targeting Key Signaling Kinases
Masitinib exerts its effects by selectively inhibiting specific tyrosine kinases that are crucial for the function of mast cells and other immune cells.[6] Its primary targets include the stem cell factor receptor (c-Kit), as well as the intracellular kinases Lyn and Fyn.[4][5] This multi-targeted approach allows masitinib to control mast cell activity regardless of their c-Kit mutation status.[4][5]
-
c-Kit Inhibition: The binding of stem cell factor (SCF) to its receptor, c-Kit, is a critical signal for mast cell survival, proliferation, and activation.[7] Masitinib competitively inhibits the ATP-binding site of the c-Kit intracellular domain, blocking downstream signaling and thereby inhibiting SCF-induced cell proliferation.[7][8]
-
Lyn and Fyn Inhibition: Lyn and Fyn are Src family kinases that play a pivotal role in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI).[4] Activation of these kinases is essential for mast cell degranulation and the production of various cytokines.[5] Masitinib's inhibition of Lyn and Fyn provides a c-Kit-independent mechanism for controlling mast cell-mediated inflammatory responses.[5][9]
The following diagram illustrates the signaling pathways modulated by masitinib.
Caption: Masitinib signaling pathway inhibition.
Quantitative Analysis of Kinase Inhibition
Masitinib's efficacy is rooted in its potent inhibition of specific kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity and activity.
| Target Kinase | IC50 (nM) | Cell Line / System | Reference |
| Wild-Type c-Kit (recombinant) | 200 ± 40 | In vitro enzyme assay | [7][10] |
| Wild-Type c-Kit (cellular) | 150 ± 80 | Ba/F3 cells | [7] |
| c-Kit Mutant (V559D) | 3.0 ± 0.1 | Ba/F3 cells | [7] |
| PDGFRα | 540 | Not specified | [8] |
| PDGFRβ | 800 | Not specified | [8] |
| Lyn | Potently inhibited | Recombinant | [7] |
| Fyn | Potently inhibited | Not specified | [4][5] |
| Abl | Weakly inhibited | Not specified | [7][8] |
Effect on Cytokine Production
Masitinib has been shown to significantly reduce the production of pro-inflammatory cytokines from mast cells.[7] This is a direct consequence of its inhibition of the c-Kit and FcεRI signaling pathways that lead to the activation of transcription factors responsible for cytokine gene expression.
Quantitative Data on Cytokine Inhibition
Studies have quantified the inhibitory effect of masitinib on key inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).
| Cytokine | Cell Type | Stimulation | Masitinib Concentration (µM) | Inhibition (%) | Reference |
| TNF-α | Cord Blood Mast Cells (CBMC) | IgE-anti IgE | 10 | 68 | [7] |
| TNF-α | Cord Blood Mast Cells (CBMC) | IgE-anti IgE | 1.0 | 40 | [7] |
| TNF-α | Cord Blood Mast Cells (CBMC) | IgE-anti IgE | 0.1 | 16 | [7] |
Experimental Protocol: Cytokine Release Assay (ELISA)
The quantification of cytokine inhibition is commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Human mast cells (e.g., cord blood-derived mast cells) are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of masitinib or a vehicle control for a specified period (e.g., 1 hour).
-
Mast cell activation is induced by adding a stimulant, such as an IgE-anti IgE complex, to cross-link FcεRI receptors.
-
-
Supernatant Collection:
-
Following an incubation period (e.g., 4 hours), the cell culture plates are centrifuged.[7]
-
The supernatant, containing the secreted cytokines, is carefully collected.
-
-
ELISA Procedure:
-
The collected supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which reacts with the enzyme to produce a measurable colorimetric signal.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the cytokine concentrations in masitinib-treated samples to the vehicle-treated control samples.
-
The following diagram outlines the general workflow for a cytokine release assay.
Caption: General workflow for a cytokine release assay.
Effect on Degranulation
Degranulation is the rapid release of pre-formed inflammatory mediators, such as histamine and tryptase, from the granules of mast cells. Masitinib is a potent inhibitor of this process, demonstrating stronger activity than the first-generation tyrosine kinase inhibitor, imatinib.[7][10] This inhibition is critical for alleviating the acute symptoms associated with mast cell activation in allergic and inflammatory diseases.
Quantitative Data on Degranulation Inhibition
While specific IC50 values for degranulation markers are not detailed in the provided search results, studies consistently report that masitinib dose-dependently inhibits degranulation.[7][11] For instance, research has shown that masitinib almost completely prevents mast cell accumulation and degranulation in animal models of neuroinflammation.[11]
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
A common method to quantify mast cell degranulation involves measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.
-
Cell Culture and Sensitization:
-
A suitable mast cell line (e.g., RBL-2H3) or primary mast cells are cultured.
-
Cells are often sensitized overnight with an antigen-specific IgE.
-
-
Treatment and Stimulation:
-
Cells are washed to remove unbound IgE and then incubated with varying concentrations of masitinib or a vehicle control.
-
Degranulation is triggered by adding the specific antigen or a secretagogue like calcium ionophore A23187.[12]
-
-
Sample Collection:
-
After a short incubation period (e.g., 30-60 minutes), the reaction is stopped by placing the plate on ice.
-
The plate is centrifuged, and the supernatant (containing released β-hexosaminidase) is collected.
-
The remaining cell pellet is lysed to measure the total cellular β-hexosaminidase content.
-
-
Enzymatic Assay:
-
Aliquots of the supernatant and cell lysate are transferred to a new plate.
-
A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to each well.
-
The reaction is allowed to proceed at 37°C and is then stopped by adding a stop buffer.
-
-
Data Analysis:
-
The absorbance of the product is measured at 405 nm.
-
The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount (supernatant + cell lysate), multiplied by 100.
-
The inhibitory effect of masitinib is determined by comparing the percentage of degranulation in treated versus untreated cells.
-
The following diagram depicts a typical workflow for a mast cell degranulation assay.
Caption: Workflow for a mast cell degranulation assay.
Conclusion
This compound is a highly effective inhibitor of mast cell-mediated inflammatory processes. Its dual action on the c-Kit receptor and the FcεRI-associated kinases Lyn and Fyn allows for comprehensive control over mast cell activation.[4][5] The quantitative data clearly demonstrate its ability to potently inhibit the production of pro-inflammatory cytokines like TNF-α and to block the degranulation process.[7] The detailed experimental protocols provided herein serve as a guide for researchers investigating the immunomodulatory effects of masitinib and similar compounds. This targeted mechanism of action underpins its therapeutic potential in a variety of mast cell-driven pathologies, from inflammatory disorders to certain types of cancer.[1]
References
- 1. Masitinib General overview – AB Science [ab-science.com]
- 2. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 5. ab-science.com [ab-science.com]
- 6. Masitinib treatment in patients with progressive multiple sclerosis: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Masitinib for treatment of severely symptomatic indolent systemic mastocytosis: a randomised, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Dual Threat: A Technical Guide to the Anti-proliferative and Pro-apoptotic Activity of Masitinib Mesylate
For Immediate Release
This technical guide provides an in-depth analysis of the anti-proliferative and pro-apoptotic activities of Masitinib Mesylate, a potent and selective tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in Masitinib's mechanism of action.
Executive Summary
This compound has demonstrated significant potential as an anti-cancer agent due to its targeted inhibition of key signaling pathways crucial for cell growth and survival. By selectively targeting receptor tyrosine kinases such as c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and the non-receptor tyrosine kinase Lyn, Masitinib effectively curtails aberrant cellular proliferation and induces programmed cell death (apoptosis) in various cancer cell types. This guide explores the preclinical evidence supporting these dual activities, offering a comprehensive resource for the scientific community.
Anti-proliferative Activity of this compound
Masitinib exerts its anti-proliferative effects by inhibiting the phosphorylation of key tyrosine kinases that drive cell division and growth. The efficacy of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Quantitative Analysis of Anti-proliferative Potency
The following tables summarize the IC50 values of this compound in a range of cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Canine Mammary Tumor | |||
| CMT-U27 | Mammary Tumor | 7.50 | [1] |
| CMT-U309 | Mammary Tumor | 8.55 | [1] |
| Canine Osteosarcoma | |||
| POS | Osteosarcoma | 11.04 | [2] |
| HMPOS | Osteosarcoma | 7.09 | [2] |
| COS31 | Osteosarcoma | 9.74 | [2] |
| Canine Hemangiosarcoma | |||
| DEN | Hemangiosarcoma | 8.56 | |
| Fitz | Hemangiosarcoma | 9.41 | |
| SB | Hemangiosarcoma | 10.65 | |
| Canine Oral Fibrosarcoma | |||
| MBSa1 | Oral Fibrosarcoma | 7.9-33.4 | [3] |
| CoFSA | Oral Fibrosarcoma | 7.9-33.4 | [3] |
| Canine T-cell Lymphoma | |||
| OSW | T-cell Lymphoma | 0.005 | [4] |
Table 1: IC50 values of this compound in various canine cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Feline Injection-Site Sarcoma | |||
| JB (primary) | Sarcoma | Not explicitly stated, but growth inhibition was observed | [5] |
| JBLM (metastatic) | Sarcoma | Not explicitly stated, but growth inhibition was observed | [5] |
Table 2: Anti-proliferative effects of this compound in feline cancer cell lines.
Pro-apoptotic Activity of this compound
In addition to halting cell proliferation, Masitinib actively promotes apoptosis in cancer cells. This is achieved by disrupting survival signals downstream of the targeted kinases, leading to the activation of the intrinsic apoptotic pathway.
Quantitative Assessment of Apoptosis Induction
The pro-apoptotic efficacy of Masitinib has been quantified through various assays, including Annexin V/Propidium Iodide (PI) staining and caspase activity assays.
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
| CMT-U27 | 4 | 36.1 | 25.8 | 10.3 | [1] |
| 8 | 66.7 | 49.5 | 17.2 | [1] | |
| CMT-U309 | 4 | 11.2 | 7.9 | 3.3 | [1] |
| 8 | 16.1 | 11.2 | 4.9 | [1] |
Table 3: Percentage of apoptotic canine mammary tumor cells after 72 hours of treatment with this compound, as determined by Annexin V/PI staining.
| Cell Line | Concentration (µM) | Caspase-3/7 Activity | Citation |
| CoFSA | 1.0 | Significantly increased | [3] |
Table 4: Effect of this compound on caspase-3/7 activity in a canine oral fibrosarcoma cell line.
Effect on Cell Cycle Progression
Masitinib has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis (M) phase.[1]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| CMT-U27 | Control | ~65 | ~20 | ~15 | [1][6] |
| Masitinib (8 µM) | 78 | Decreased | No significant change | [1][6] | |
| CMT-U309 | Control | ~70 | ~15 | ~15 | [1][6] |
| Masitinib (8 µM) | 86 | Decreased | No significant change | [1][6] |
Table 5: Cell cycle distribution of canine mammary tumor cells after 72 hours of treatment with this compound.
Core Signaling Pathways Targeted by Masitinib
Masitinib's anti-proliferative and pro-apoptotic effects are a direct consequence of its ability to inhibit the following key signaling pathways:
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase, when activated by its ligand stem cell factor (SCF), triggers a cascade of downstream signals that promote cell survival and proliferation. Masitinib competitively inhibits ATP binding to the c-Kit kinase domain, blocking its activation and subsequent signaling.
Masitinib inhibits the c-Kit signaling pathway.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) plays a crucial role in angiogenesis, cell growth, and migration. Masitinib inhibits both PDGFR-α and PDGFR-β, thereby disrupting these essential processes in tumor development.
Inhibition of the PDGFR signaling cascade by Masitinib.
Lyn Kinase Signaling
Lyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in various cellular processes, including proliferation and survival. Masitinib's inhibition of Lyn contributes to its overall anti-cancer effects.
References
- 1. sciendo-parsed.s3.eu-central-1.amazonaws.com [sciendo-parsed.s3.eu-central-1.amazonaws.com]
- 2. Apoptotic effects of the tyrosine kinase inhibitor, this compound, on canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of masitinib and imatinib against canine oral fibrosarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab-science.com [ab-science.com]
- 5. Masitinib demonstrates anti-proliferative and pro-apoptotic activity in primary and metastatic feline injection-site sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of Masitinib Mesylate on CSF-1R in Microglia Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of masitinib mesylate's mechanism of action, specifically focusing on its inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF-1R) and the subsequent impact on microglia proliferation. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction: Microglia, CSF-1R, and Neuroinflammation
Microglia are the resident immune cells of the central nervous system (CNS), playing a crucial role in brain homeostasis and the response to injury and disease.[1][2] However, their chronic activation and proliferation can contribute to neuroinflammation, a key pathological feature in many neurodegenerative diseases.[3][4] The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a transmembrane tyrosine kinase that is essential for the survival, proliferation, and differentiation of microglia.[5][6][7] Signaling through CSF-1R, initiated by its ligands CSF-1 and IL-34, is a critical pathway for maintaining the microglial population in the adult brain.[7][8] Consequently, targeting the CSF-1R signaling pathway has emerged as a promising therapeutic strategy to modulate neuroinflammation by controlling microglial proliferation.[9][10]
This compound is an orally administered tyrosine kinase inhibitor that has demonstrated neuroprotective properties by targeting key cells in the neuroimmune system, including microglia.[3][11][12] Its mechanism of action involves the selective inhibition of several kinases, with a particularly high potency against CSF-1R.[13][14] By inhibiting CSF-1R, masitinib can effectively regulate microglial proliferation and their inflammatory responses, thereby offering a potential therapeutic avenue for neuroinflammatory and neurodegenerative disorders.[13][15]
Quantitative Data: Masitinib's Efficacy on CSF-1R and Microglia Proliferation
The following tables summarize the key quantitative findings from preclinical studies investigating the inhibitory effect of masitinib on CSF-1R kinase activity and M-CSF-induced microglia proliferation.
Table 1: Inhibitory Activity of Masitinib on CSF-1R Kinase
| Parameter | Value | Source |
| IC₅₀ | 90 ± 35 nM | Trias et al., 2016[13][14] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of masitinib required to inhibit 50% of the recombinant CSF-1R kinase activity in vitro.
Table 2: Effect of Masitinib on M-CSF-Induced Microglia Proliferation
| Treatment Condition | BrdU Positive Cells (% of Total) | Source |
| Vehicle | ~5% | Trias et al., 2016[14] |
| M-CSF (30 ng/mL) | ~25% | Trias et al., 2016[14] |
| M-CSF + Masitinib (0.1 µM) | ~15% | Trias et al., 2016[14] |
| M-CSF + Masitinib (1 µM) | ~5% | Trias et al., 2016[14] |
Data are approximated from the graphical representation in the source publication. Proliferation was measured by BrdU (Bromodeoxyuridine) uptake in cultured microglia from symptomatic SOD1G93A rats.[14]
Signaling Pathway and Mechanism of Action
The proliferation of microglia is heavily dependent on the activation of the CSF-1R signaling cascade. The following diagram illustrates this pathway and the point of intervention for masitinib.
Caption: CSF-1R signaling pathway leading to microglia proliferation and its inhibition by masitinib.
Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[8][16] This activation initiates downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are crucial for regulating microglial survival and proliferation.[8] Masitinib exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling required for proliferation.[13]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the source literature.
In Vitro CSF-1R Kinase Inhibition Assay
This protocol outlines the method used to determine the IC₅₀ of masitinib for CSF-1R.
Caption: Workflow for the in vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.
Protocol Details:
-
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the recombinant CSF-1R kinase. The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF).[13]
-
Reagents:
-
Recombinant human CSF-1R kinase domain.
-
Biotinylated poly(Glu4Tyr) peptide substrate (1 µM).
-
ATP at a concentration of 100 µM.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM MnCl₂).
-
This compound at various concentrations.
-
HTRF detection reagents: Anti-phospho peptide antibody labeled with Europium cryptate (Eu³⁺) and Streptavidin-XL665.[13]
-
-
Procedure:
-
The kinase reaction is initiated by incubating the enzyme, substrate, ATP, and varying concentrations of masitinib in the kinase buffer.[13]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped by the addition of EDTA.[13]
-
HTRF detection reagents are added, and the mixture is incubated for 1 hour to allow for binding.[13]
-
-
Data Acquisition and Analysis:
-
The fluorescence is read on a compatible plate reader, measuring emission at 620 nm (Eu³⁺) and 665 nm (XL665).
-
The signal ratio is proportional to the amount of phosphorylated substrate.
-
Results are expressed as a percentage of inhibition relative to a control without the inhibitor, and the IC₅₀ value is calculated using a suitable curve-fitting model.[13]
-
Microglia Proliferation Assay (BrdU Uptake)
This protocol describes the methodology used to assess the effect of masitinib on the proliferation of cultured microglia.
Caption: Experimental workflow for the microglia proliferation assay using BrdU incorporation.
Protocol Details:
-
Cell Source: Primary microglia are isolated from the spinal cord cultures of symptomatic SOD1G93A rats.[13][14]
-
Cell Culture:
-
Microglia are cultured in low fetal bovine serum (FBS) conditions (e.g., 0.5%) to minimize baseline proliferation.[14]
-
Cells are plated in suitable culture vessels (e.g., multi-well plates).
-
-
Treatment:
-
Cells are treated with macrophage colony-stimulating factor (M-CSF) at a concentration of 30 ng/mL to induce proliferation.[14]
-
Concurrent treatment with masitinib is performed at various concentrations (e.g., 0.1 µM, 1 µM) to assess its inhibitory effect. Control groups include a vehicle-treated group and an M-CSF only group.[14]
-
-
Proliferation Measurement (BrdU Incorporation):
-
Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium.
-
During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA.
-
After a set incubation period, cells are fixed.
-
-
Immunocytochemistry and Analysis:
-
Cells are permeabilized, and the DNA is denatured to expose the incorporated BrdU.
-
An anti-BrdU antibody conjugated to a fluorescent dye is used to detect the BrdU-positive cells.
-
DAPI (4',6-diamidino-2-phenylindole) is used to stain the nuclei of all cells, providing a total cell count.[14]
-
Fluorescence microscopy is used to visualize and count the number of BrdU-positive (proliferating) and DAPI-positive (total) cells.
-
The proliferation rate is expressed as the percentage of BrdU-positive cells relative to the total number of cells.[14]
-
Conclusion
This compound is a potent inhibitor of the CSF-1R kinase, a key regulator of microglia proliferation. Preclinical data robustly demonstrates that masitinib, at pharmacologically relevant concentrations, effectively blocks M-CSF-induced microglia proliferation in vitro. This mechanism of action, by limiting the expansion of microglia, underpins its potential as a therapeutic agent for neurological disorders where neuroinflammation is a significant contributor to pathology. The detailed protocols and pathways provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and neuroimmunology.
References
- 1. criver.com [criver.com]
- 2. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 9. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 10. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Masitinib in Neurology – AB Science [ab-science.com]
- 16. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Masitinib Mesylate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Masitinib Mesylate is a potent and selective oral tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of specific tyrosine kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3] Masitinib's main targets include the wild-type and juxtamembrane-mutated forms of the c-Kit receptor, Platelet-Derived Growth Factor Receptors (PDGFRα/β), and the intracellular kinase Lyn.[1][4][5] It also shows inhibitory activity against Fibroblast Growth Factor Receptor 3 (FGFR3) and Focal Adhesion Kinase (FAK).[2][6] Due to its targeted action on pathways often dysregulated in various cancers and inflammatory conditions, masitinib is a valuable tool for in vitro research.[7]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture, including a methodology for determining its optimal concentration for specific cell lines.
Mechanism of Action: Key Signaling Pathways
Masitinib exerts its effects by inhibiting key signaling hubs. The primary target, c-Kit, is a receptor tyrosine kinase crucial for the proliferation and survival of mast cells and various cancer cells. Upon binding its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream cascades. Masitinib blocks this initial phosphorylation step. Similarly, it inhibits PDGFR signaling, which is vital for cell growth and angiogenesis.
Caption: Masitinib inhibits receptor tyrosine kinase signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of a concentrated stock solution is critical for accurate and reproducible experimental results. This compound is soluble in Dimethyl Sulfoxide (DMSO).[8]
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Prepare a stock solution, for example, at a concentration of 10 mM to 100 mM in DMSO. For a 10 mM stock, dissolve 4.99 mg of this compound (Molar Mass: 498.65 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Note: DMSO can be cytotoxic at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤0.5%).
General Protocol for Cell Treatment
This protocol outlines the basic steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Seed cells at the desired density in multi-well plates and allow them to adhere and stabilize overnight (for adherent cells).
-
On the day of treatment, prepare the final working concentrations of Masitinib by diluting the stock solution in fresh, pre-warmed complete culture medium.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). Prepare a serial dilution for a dose-response experiment.
-
Remove the old medium from the cells and wash once with sterile PBS if necessary.
-
Add the medium containing the desired final concentration of Masitinib to the respective wells. Include a vehicle control well containing the same final concentration of DMSO as the highest Masitinib concentration used.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[4][9]
-
Proceed with the downstream assay (e.g., viability, apoptosis, western blot).
Determining Optimal Concentration using a Cell Viability Assay (MTT/WST-1)
A cell viability assay is essential for determining the cytotoxic or cytostatic effects of Masitinib and calculating the half-maximal inhibitory concentration (IC50). The MTT and WST-1 assays are colorimetric methods that measure the metabolic activity of viable cells.[10]
Workflow for Determining IC50:
Caption: Experimental workflow for IC50 determination.
Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[11] Incubate overnight.
-
Prepare serial dilutions of Masitinib in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding Masitinib dilution or vehicle control medium.
-
Incubate for the desired time (e.g., 48 or 72 hours).[9] Note that the calculated IC50 value can vary significantly depending on the incubation endpoint.[12]
-
Add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of an MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Masitinib concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Optimal Concentrations
The optimal concentration of Masitinib is highly dependent on the cell line, the presence of specific mutations, and the experimental endpoint. The IC50 value is a standard measure of the drug's potency.
Table 1: IC50 Values of Masitinib in Various Murine and Human Cell Lines
| Cell Line | Description | Target Context / Condition | IC50 Concentration | Citation |
| Ba/F3 | Murine pro-B cell line | Expressing human wild-type c-Kit (SCF-induced proliferation) | 150 ± 80 nM | [3][4][13] |
| Ba/F3 | Murine pro-B cell line | Expressing human c-Kit V559D mutant | 3.0 ± 0.1 nM | [3][4] |
| Ba/F3 | Murine pro-B cell line | Expressing mouse c-Kit Δ27 mutant | 5.0 ± 0.3 nM | [3][4] |
| Ba/F3 | Murine pro-B cell line | Expressing PDGFRα (PDGF-BB-stimulated proliferation) | 300 nM | [1][8][11] |
| HMC-1α155 | Human mast cell leukemia | Juxtamembrane c-Kit mutant | 10 ± 1 nM | [1][4][8] |
| FMA3 | Murine mastocytoma | Juxtamembrane c-Kit mutant | 30 ± 1.5 nM | [1][4][8] |
| EOL1 | Human eosinophilic leukemia | Expressing FIP1L1-PDGFRα fusion | 0.2 ± 0.1 nM | [4] |
| Mia Paca2 | Human pancreatic cancer | Gemcitabine-refractory | Synergy observed with gemcitabine | [8] |
| Panc1 | Human pancreatic cancer | Gemcitabine-refractory | Synergy observed with gemcitabine | [8] |
Table 2: IC50 Values of Masitinib in Canine Cell Lines
| Cell Line | Description | Incubation Time | IC50 Concentration | Citation |
| OSW | Canine T-cell lymphoma | Not Specified | 0.005 µM (5 nM) | [14] |
| MBSa1 | Canine oral fibrosarcoma | 72 hours | 9.1 µM | [15] |
| CoFSA | Canine oral fibrosarcoma | 72 hours | 12.0 µM | [15] |
| CMT-U27 | Canine mammary tumor | 24 / 48 / 72 hours | 24.3 / 15.6 / 13.5 µM | [9] |
| CMT-U309 | Canine mammary tumor | 24 / 48 / 72 hours | 20.8 / 17.5 / 15.1 µM | [9] |
Note: The provided concentrations are a guide. It is imperative for researchers to determine the optimal concentration for their specific cell line and experimental conditions empirically. The IC50 can be influenced by factors such as cell density, medium composition, and incubation time.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 4. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | FAK | Src | c-Kit | PDGFR | FGFR | TargetMol [targetmol.com]
- 6. Masitinib - Wikipedia [en.wikipedia.org]
- 7. Masitinib General overview – AB Science [ab-science.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ab-science.com [ab-science.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Masitinib Mesylate IC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib, a potent and selective oral tyrosine kinase inhibitor, has emerged as a significant agent in cancer research and therapy.[1][2] Its primary mechanism of action involves the inhibition of key signaling pathways crucial for tumor cell proliferation and survival.[1][2] Masitinib principally targets the stem cell factor receptor (c-Kit), platelet-derived growth factor receptors (PDGFRα/β), and the intracellular kinase Lyn.[3] Additionally, it has shown inhibitory effects on fibroblast growth factor receptor 3 (FGFR3) and focal adhesion kinase (FAK).[1][2] This multi-targeted approach makes Masitinib a subject of intense investigation for various malignancies, including gastrointestinal stromal tumors (GIST), mast cell tumors, and pancreatic cancer.[1][4][5]
These application notes provide a comprehensive overview of Masitinib Mesylate's inhibitory concentrations (IC50) across a range of cancer cell lines. Furthermore, detailed protocols for determining these IC50 values are presented to aid researchers in their own investigations.
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines as reported in preclinical studies.
Table 1: this compound IC50 in Hematopoietic and Stromal Tumor Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| Ba/F3 hKIT WT | Pro-B cell line expressing human wild-type KIT | Wild-Type KIT | 150 ± 80 |
| Ba/F3 hKIT V559D | Pro-B cell line expressing human mutant KIT | KIT Exon 11 (V559D) | 3.0 ± 0.1 |
| Ba/F3 mKIT Δ27 | Pro-B cell line expressing murine mutant KIT | Murine KIT Juxtamembrane Mutant (Δ27) | 5 |
| HMC-1α155 | Mast Cell Leukemia | KIT Juxtamembrane Mutant | 10 ± 1 |
| FMA3 | Mastocytoma | KIT Juxtamembrane Mutant | 30 ± 1.5 |
| GIST-T1 | Gastrointestinal Stromal Tumor | Not Specified | 6.5 |
| GIST48 | Gastrointestinal Stromal Tumor | Not Specified | 660 |
| GIST430/654 | Gastrointestinal Stromal Tumor | Not Specified | 590 |
| GIST882 | Gastrointestinal Stromal Tumor | Not Specified | 77 |
Data sourced from multiple preclinical studies.[3][6][7]
Table 2: this compound IC50 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CMT-U27 | Canine Mammary Tumor | 7.498 ± 0.478 (at 72h) |
| CMT-U309 | Canine Mammary Tumor | 8.545 ± 0.368 (at 72h) |
| Feline ISS Cell Lines (Mean) | Feline Injection-Site Sarcoma | 5.5 - 8.6 |
| OSW | Canine T-cell Lymphoma | 0.005 |
Data sourced from multiple preclinical studies.
Mechanism of Action: Key Signaling Pathways
Masitinib exerts its anti-cancer effects by inhibiting receptor tyrosine kinases that are often mutated or overexpressed in cancer cells. This inhibition blocks downstream signaling cascades that regulate cell proliferation, survival, and migration.
Figure 1: Masitinib inhibits c-Kit and PDGFR signaling pathways.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl Sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Figure 2: Workflow for determining IC50 values.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Masitinib stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.
-
After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the medium containing the different concentrations of Masitinib. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Masitinib concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Masitinib concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of Masitinib that causes a 50% reduction in cell viability. This can be done using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound demonstrates potent inhibitory activity against a range of cancer cell lines, particularly those with activating mutations in the c-Kit receptor. The provided IC50 data serves as a valuable resource for researchers investigating the anti-cancer properties of this compound. The detailed experimental protocol for the MTT assay offers a standardized method for determining the IC50 of Masitinib and other kinase inhibitors, facilitating reproducible and comparable results in the field of cancer drug discovery and development.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIC50: Determining drug inhibitory concentrations using a vision transformer and an optimized Sobel operator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ab-science.com [ab-science.com]
Application Notes and Protocols for the Use of Masitinib Mesylate in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1] Preclinical research using animal models, particularly the SOD1G93A transgenic rodent model, is crucial for understanding disease pathogenesis and evaluating potential therapeutics.[2][3] Masitinib mesylate, a selective oral tyrosine kinase inhibitor, has emerged as a promising neuroprotective agent.[4][5] Its mechanism of action in ALS models involves targeting key cells in the neuroinflammatory process, including mast cells, microglia, and macrophages.[1][6][7][8] Masitinib inhibits the colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and Lyn kinases, thereby modulating neuroinflammation and protecting motor neurons.[2][9]
These application notes provide a comprehensive overview of the use of masitinib in preclinical ALS research, summarizing key quantitative data and providing detailed experimental protocols based on published studies.
Data Presentation: Efficacy of Masitinib in SOD1G93A Animal Models
The following tables summarize the significant quantitative outcomes of masitinib treatment in SOD1G93A rat and mouse models of ALS.
Table 1: Survival and Motor Function in SOD1G93A Rats
| Parameter | Treatment Group | Outcome | Significance | Reference |
| Post-Paralysis Survival | Masitinib (30 mg/kg/day, initiated after paralysis onset) | ~40% increase in survival | p < 0.0006 | [2] |
| Post-Paralysis Survival | Masitinib (30 mg/kg/day, initiated 7 days after paralysis onset) | Significant increase in survival | Not specified | [9] |
| Motor Neuron Loss (Ventral Horn) | Masitinib (administered after paralysis onset) | Reduced motor neuron loss to 40% (compared to 60% in vehicle) | p < 0.01 | [2][5] |
| Motor Neuron Soma Diameter | Masitinib | Prevented reduction in soma diameter | p < 0.01 | [9] |
Table 2: Cellular and Pathological Changes in SOD1G93A Animal Models
| Parameter | Animal Model | Treatment Group | Outcome | Significance | Reference |
| Aberrant Glial Cells | SOD1G93A Rat | Masitinib (30 mg/kg/day) | Decreased number of aberrant glial cells | p < 0.01 | [2][9] |
| Microgliosis | SOD1G93A Rat | Masitinib | Significant reduction in microglial cells surrounding motor neurons | p < 0.01 | [2][5] |
| Infiltrating Mast Cells (Spinal Cord) | ALS Mouse Model | Masitinib | 50% reduction in infiltrating mast cells | Not specified | [10] |
| Microvascular Abnormalities (Spinal Cord) | ALS Mouse Model | Masitinib | 30-40% reduction in microvascular abnormalities | Not specified | [10] |
| Peripheral Nerve Pathology (Macrophages, Mast Cells, Neutrophils) | SOD1G93A Rat | Masitinib | Ameliorated peripheral nerve pathology | Not specified | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of masitinib in the context of ALS pathology and a typical experimental workflow for its evaluation in animal models.
Caption: Proposed mechanism of Masitinib in ALS.
Caption: Experimental workflow for Masitinib studies.
Experimental Protocols
The following are detailed protocols for the use of masitinib in SOD1G93A animal models, synthesized from published research.
Protocol 1: Masitinib Administration in SOD1G93A Rats
1. Materials:
- This compound (AB1010)
- Sterile drinking water
- Curved stainless steel gavage needles with a 3-mm ball tip
- Appropriate animal scale
- SOD1G93A transgenic rats[2]
2. Preparation of Dosing Solution:
- Freshly prepare the masitinib solution daily.
- Calculate the required amount of masitinib based on the animal's body weight to achieve a dose of 30 mg/kg.[2]
- Dissolve the calculated amount of this compound in sterile drinking water. Ensure complete dissolution.
3. Administration Procedure:
- Treatment is typically initiated after the onset of paralysis, which is defined as the first day an abnormal gait is observed.[2] Some studies have also initiated treatment 7 days post-paralysis onset.[9]
- Administer the masitinib solution once daily via oral gavage using a curved stainless steel gavage needle.[2]
- The vehicle control group should receive an equivalent volume of sterile drinking water.
- Continue daily administration until the experimental endpoint.
4. Monitoring:
- Monitor animal health daily, including body weight, clinical signs, and survival.
- Assess motor function regularly using appropriate behavioral tests (see Protocol 2).
Protocol 2: Assessment of Motor Function and Survival
1. Survival Analysis:
- Record the date of paralysis onset and the date of death or humane endpoint for each animal.
- The humane endpoint is typically defined by the inability of the animal to right itself within 30 seconds of being placed on its side or a significant loss of body weight.
- Post-paralysis survival is calculated as the number of days from paralysis onset to the endpoint.[2]
- Use Kaplan-Meier survival curves to analyze and compare survival between treatment and vehicle groups.[2]
2. Motor Function Assessment (Rotarod Test - Example):
- Acclimate animals to the rotarod apparatus for several days before starting the experiment.
- Place the animal on the rotating rod, which is set to accelerate at a defined rate (e.g., 4-40 rpm over 5 minutes).
- Record the latency to fall from the rod.
- Perform multiple trials per animal per session and average the results.
- Conduct testing at regular intervals (e.g., weekly) to track motor performance over time.
Protocol 3: Histological Analysis of Spinal Cord Tissue
1. Tissue Preparation:
- At the experimental endpoint, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
- Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze.
- Section the spinal cord (e.g., 20-30 µm thick sections) using a cryostat.
2. Immunohistochemistry for Motor Neurons and Glia:
- Mount sections on slides and perform antigen retrieval if necessary.
- Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
- Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include:
- Motor Neurons: Anti-Choline Acetyltransferase (ChAT)[2][5]
- Microglia: Anti-Iba1[5]
- Astrocytes: Anti-GFAP
- Wash sections with PBS and incubate with appropriate fluorescently labeled secondary antibodies.
- Counterstain with a nuclear stain (e.g., DAPI).
- Mount coverslips and image using a confocal or fluorescence microscope.
3. Quantitative Analysis:
- Count the number of ChAT-positive motor neurons in the ventral horn of the spinal cord from multiple sections per animal.[2]
- Quantify the intensity of Iba1 or GFAP staining to assess microgliosis and astrogliosis, respectively. This can be done by measuring the fluorescent area or intensity in defined regions of interest.[5]
- Measure the soma diameter of surviving motor neurons.[5][9]
- Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare between groups.[2]
Conclusion
This compound demonstrates significant neuroprotective effects in animal models of ALS, primarily by modulating neuroinflammation through the inhibition of microglia and mast cell activity.[1][6] The data consistently show that masitinib can prolong survival, reduce motor neuron loss, and decrease the pathological hallmarks of neuroinflammation in the central and peripheral nervous systems when administered after disease onset.[2][7] The protocols outlined above provide a framework for researchers to effectively utilize masitinib as a tool to investigate ALS pathogenesis and as a benchmark for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 7. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 8. Trial: Efficacy and Safety of Masitinib Versus Placebo in... | ALS TDI [als.net]
- 9. neals.org [neals.org]
- 10. alsnewstoday.com [alsnewstoday.com]
Application Notes and Protocols: Masitinib Mesylate in Alzheimer's Disease Transgenic Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Neuroinflammation, mediated by innate immune cells like mast cells and microglia, is increasingly recognized as a critical component of AD pathogenesis.[2][3]
Masitinib Mesylate is an orally administered, selective tyrosine kinase inhibitor.[2] Its therapeutic potential in AD stems from its ability to modulate the activity of key cells in the neuroimmune system, primarily mast cells and microglia, through the inhibition of c-Kit, Lyn, Fyn, and CSF1R kinases.[2][4] This multi-target approach allows Masitinib to interfere with neuroinflammatory processes, regulate blood-brain barrier (BBB) permeability, and potentially modulate Aβ signaling and tau phosphorylation pathways.[4][5]
Transgenic mouse models that recapitulate key aspects of AD pathology, such as the APPswe/PSEN1dE9 (APP/PS1) model, are invaluable tools for preclinical evaluation of therapeutic agents like Masitinib.[6][7] These models develop age-dependent Aβ plaques, gliosis, and cognitive deficits, providing a platform to investigate the in vivo efficacy and mechanism of action of novel drugs.[1][7] These application notes provide a summary of preclinical findings and detailed protocols for the use of Masitinib in AD transgenic mice.
Mechanism of Action
Masitinib exerts its neuroprotective effects through a multi-faceted mechanism of action primarily targeting the neuro-immune axis and specific pathways implicated in AD pathology.[8][9]
-
Inhibition of Mast Cells and Microglia: Masitinib is a potent inhibitor of the c-Kit and CSF-1R signaling pathways.[4] By targeting mast cells and microglia, it reduces the release of pro-inflammatory mediators, thereby dampening the chronic neuroinflammation that contributes to neuronal damage in AD.[2][4] Recent studies in sporadic AD mouse models show Masitinib suppresses microglial activation and inhibits the NF-κB/NLRP3/caspase-1 inflammatory signaling cascade.[10]
-
Modulation of Aβ and Tau Pathways: Masitinib inhibits the Fyn kinase, which is implicated in both Aβ signaling and the hyperphosphorylation of tau protein.[4][5] This action may help reduce the downstream toxicity associated with these core AD pathologies.
-
Synaptic Protection: Preclinical studies indicate that Masitinib's therapeutic efficacy is strongly associated with a synapto-protective action.[7][11] By mitigating neuroinflammation and related toxicities, Masitinib helps preserve synaptic integrity and function, which is critical for cognitive processes.[10][12]
Data from Preclinical Studies in Transgenic Mice
Chronic oral administration of Masitinib to APPswe/PSEN1dE9 (APP/PS1) transgenic mice has demonstrated significant therapeutic effects, primarily related to cognitive improvement and synaptic preservation.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical research.
Table 1: Effects of Masitinib on Cognitive Performance in APP/PS1 Mice
| Behavioral Test | Parameter Measured | Vehicle Control (APP/PS1) | Masitinib-Treated (APP/PS1) | Outcome | Reference |
|---|---|---|---|---|---|
| Morris Water Maze | Time in Target Quadrant (%) | ~25% (Chance Level) | ~40% (Restored to Wild-Type Level) | Significant cognitive restoration | [7] |
| Morris Water Maze | Escape Latency | Increased | Significantly Decreased | Improved spatial learning |[12] |
Table 2: Effects of Masitinib on Neuropathology and Synaptic Markers in APP/PS1 Mice
| Analysis | Marker/Parameter | Vehicle Control (APP/PS1) | Masitinib-Treated (APP/PS1) | Outcome | Reference |
|---|---|---|---|---|---|
| Immunohistochemistry | Synaptophysin Density | Reduced | Restored to Wild-Type Level | Promotes recovery of synaptic markers | [7][11] |
| ELISA | Soluble Aβ Levels | High | No Significant Change | No direct impact on amyloid-β loads | [7] |
| ELISA | Insoluble Aβ Levels | High | No Significant Change | No direct impact on amyloid-β loads | [7] |
| Immunohistochemistry | IBA1 (Microglia) | Increased | No Significant Change | No significant impact on microgliosis | [7] |
| ELISA | IL-1β (Inflammation) | Increased | No Significant Change | No significant impact on this cytokine |[7] |
Note: The data indicate that Masitinib's primary efficacy is linked to synapto-protection rather than direct clearance of amyloid plaques or reduction of microgliosis in this specific model.[7][11]
Experimental Protocols
The following protocols provide a framework for conducting preclinical studies with Masitinib in transgenic mouse models of AD.
Protocol 1: Masitinib Administration to Transgenic Mice
This protocol details the preparation and chronic oral administration of Masitinib.
1. Animals:
-
Model: APPswe/PSEN1dE9 double transgenic mice are commonly used.[7] Other models like 5xFAD or J20 can also be considered.[1]
-
Controls: Age-matched wild-type (WT) littermates should be used as controls.
-
Age: Treatment is typically initiated before or at the onset of significant pathology and cognitive decline (e.g., 4-6 months of age for APP/PS1 mice).[6]
2. Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.9% NaCl or as recommended by the manufacturer).[13]
-
Oral gavage needles (flexible tip, appropriate size for mice).
-
Syringes (1 mL).
-
Analytical balance.
3. Preparation of Dosing Solution:
-
Calculate the required amount of Masitinib based on the target dose and the number/weight of the mice. A clinically relevant dose is 4.5 mg/kg/day, while preclinical studies have used doses ranging from 25 to 100 mg/kg/day.[13][14]
-
Weigh the Masitinib powder accurately.
-
Prepare the vehicle solution.
-
Create a suspension of Masitinib in the vehicle. Vortex thoroughly before each administration to ensure a homogenous suspension. Prepare fresh daily.
4. Administration Procedure:
-
Schedule: Administer Masitinib orally once or twice daily for a chronic period (e.g., 12-24 weeks).[13][14]
-
Handling: Gently restrain the mouse.
-
Gavage: Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the Masitinib suspension or vehicle for the control groups.
-
Monitoring: Monitor the animals daily for any adverse effects, including weight loss, changes in grooming, or signs of distress.
Protocol 2: Behavioral Assessment (Morris Water Maze)
The Morris Water Maze (MWM) is a standard test for assessing hippocampal-dependent spatial learning and memory, functions that are impaired in AD models.[15][16]
1. Apparatus:
-
A circular pool (1.2-1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the pool room.
-
A video tracking system to record and analyze the mouse's swim paths.
2. Procedure:
-
Acclimation: Handle mice for several days before the test begins.
-
Spatial Acquisition Phase (5-7 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (24-48 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the percentage of time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Post-mortem Tissue Analysis (Immunohistochemistry)
This protocol is for the analysis of synaptic markers to assess the synapto-protective effects of Masitinib.
1. Tissue Collection:
-
Following the final behavioral test, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution for cryoprotection.
2. Sectioning:
-
Once the brain sinks in the sucrose solution, freeze it and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Collect sections containing the hippocampus and cortex for analysis.
3. Immunohistochemistry (IHC):
-
Antigen Retrieval: Perform antigen retrieval if necessary for the chosen antibody.
-
Blocking: Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against a synaptic marker (e.g., anti-Synaptophysin) overnight at 4°C.
-
Washing: Wash sections thoroughly with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the sections onto slides with a mounting medium containing DAPI (for nuclear counterstaining). Image the sections using a confocal or fluorescence microscope.
4. Quantification:
-
Capture images from defined regions (e.g., CA1 of the hippocampus, frontal cortex).
-
Use image analysis software (e.g., ImageJ) to quantify the immunoreactive area or optical density of the synaptophysin signal.
-
Compare the results between treatment groups (WT-Vehicle, APP/PS1-Vehicle, APP/PS1-Masitinib).
References
- 1. Insights on the Use of Transgenic Mice Models in Alzheimer’s Disease Research [mdpi.com]
- 2. Masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 5. AB Science's Masitinib Shows Unusually Good Data in Late-Stage Alzheimer's Trial - BioSpace [biospace.com]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Masitinib for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New peer-reviewed data provide strong evidence supporting masitinib potential for the treatment of Alzheimer’s disease – AB Science [ab-science.com]
- 11. Effects of Chronic Masitinib Treatment in APPswe/PSEN1dE9 Transgenic Mice Modeling Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ab-science.com [ab-science.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Researchers publish results from the masitinib Phase III trial in AD | Alzheimer Europe [alzheimer-europe.org]
- 15. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
Application Notes: In Vivo Efficacy of Masitinib Mesylate in Gastrointestinal Stromal Tumors (GIST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal Stromal Tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract. The majority of GISTs are driven by gain-of-function mutations in the KIT receptor tyrosine kinase, or less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA).[1] These mutations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[2] Masitinib Mesylate is an oral, potent, and selective tyrosine kinase inhibitor that targets KIT, PDGFRA, and the juxtamembrane domain of c-Kit.[3][4] Its high selectivity may translate into fewer off-target toxicities compared to other kinase inhibitors.[5] These application notes summarize the key in vivo efficacy data and associated experimental protocols for Masitinib in the treatment of GIST, based on published clinical trial results.
Mechanism of Action
Masitinib exerts its anti-tumor effect by competitively inhibiting the ATP-binding pocket of key driver kinases in GIST. By blocking the phosphorylation and autoactivation of mutant KIT and PDGFRA receptors, Masitinib effectively shuts down the downstream signaling cascades responsible for tumor growth and survival.[2] In addition to its direct anti-proliferative effects, Masitinib is also suggested to modulate the tumor microenvironment and promote anti-tumor immune responses.[6][7][8]
References
- 1. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinConnect | Masitinib in Patients With Gastrointestinal Stromal [clinconnect.io]
- 5. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: A randomized controlled open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Masitinib in First Line Treatment of Gastro-Intestinal Stromal Tumor (GIST) [ctv.veeva.com]
- 7. Masitinib extends overall survival compared to sunitinib in imatinib-resistant GIST - ecancer [ecancer.org]
- 8. Masitinib General overview – AB Science [ab-science.com]
Application Notes: Assessing the Effect of Masitinib Mesylate on Synaptic Integrity
Introduction
Masitinib is an orally administered tyrosine kinase inhibitor that selectively targets a limited number of kinases, including Fyn, Lyn, c-Kit, and PDGFR.[1][2][3][4] Its mechanism of action also involves the modulation of mast cells and microglia, key components of the innate immune system in the central nervous system (CNS).[5][6][7] Synaptic loss is a primary pathological event in many neurodegenerative diseases and is the major correlate of cognitive impairment in conditions like Alzheimer's disease.[8][9]
Masitinib presents a multifaceted potential for neuroprotection.[3][10] A key target, Fyn kinase, is strategically located at the postsynaptic density and is a critical modulator of NMDA receptor function and synaptic plasticity.[11][12][13] Aberrant Fyn activity has been linked to Aβ-induced synaptotoxicity.[12] Furthermore, by modulating microglia and mast cells, Masitinib can attenuate neuroinflammatory processes that may contribute to excessive synaptic pruning and neuronal damage.[5][14][15] These protocols provide a framework for quantifying the effects of Masitinib Mesylate on synaptic integrity using established biochemical and imaging techniques in preclinical models.
Proposed Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothetical mechanism of action for Masitinib in the context of synaptic integrity and the general workflow for its assessment.
Caption: Hypothetical signaling pathways modulated by Masitinib.
Caption: General experimental workflow for assessing Masitinib's effects.
Experimental Protocols
Protocol 1: Quantitative Western Blotting for Synaptic Proteins
This protocol details the quantification of key pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) protein levels from brain tissue homogenates or cell lysates.[16][17]
1. Materials and Reagents:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
4-15% Mini-PROTEAN TGX Precast Protein Gels
-
Nitrocellulose membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-Synaptophysin
-
Mouse anti-PSD-95
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
2. Procedure:
-
Sample Preparation:
-
For in vivo studies, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize tissue or lyse cell pellets in ice-cold RIPA buffer containing protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load 15-20 µg of protein per well into a 4-15% polyacrylamide gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
Transfer proteins to a nitrocellulose membrane following the manufacturer's instructions for your blotting device.[18]
-
-
Immunodetection:
-
Confirm transfer efficiency with Ponceau S staining.[18]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Synaptophysin 1:1000, anti-PSD-95 1:1000, anti-β-Actin 1:5000) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins (Synaptophysin, PSD-95) to the corresponding loading control (β-Actin).
-
Protocol 2: Quantitative Immunofluorescence for Synaptic Puncta
This protocol describes the staining and quantification of co-localized pre- and post-synaptic puncta in neuronal cultures or brain sections.[19][20]
1. Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS[21]
-
Primary Antibodies:
-
Rabbit anti-Synaptophysin
-
Mouse anti-PSD-95
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488
-
Goat anti-Mouse IgG, Alexa Fluor 594
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Confocal Microscope
2. Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Permeabilize samples with Permeabilization Buffer for 10 minutes.
-
Wash 3 times for 5 minutes each with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[19]
-
-
Antibody Incubation:
-
Dilute primary antibodies (e.g., anti-Synaptophysin 1:500, anti-PSD-95 1:500) in blocking buffer.
-
Incubate samples with the primary antibody solution overnight at 4°C.
-
Wash 3 times for 10 minutes each with PBS.
-
Dilute fluorescently-labeled secondary antibodies (1:1000) in blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash 3 times for 10 minutes each with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
-
Rinse briefly with PBS.
-
Mount coverslips onto slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images from defined regions of interest (e.g., dendrites) using a confocal microscope with consistent settings for all experimental groups.
-
Use image analysis software (e.g., ImageJ with Puncta Analyzer plugin) to quantify the density of Synaptophysin-positive puncta, PSD-95-positive puncta, and the number of co-localized puncta, which represent putative synapses.[20]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Relative Synaptic Protein Expression by Western Blot
| Treatment Group | N | Relative Synaptophysin Level (Normalized to Control) | Relative PSD-95 Level (Normalized to Control) |
| Vehicle Control | 6 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Masitinib (10 mg/kg) | 6 | 1.15 ± 0.14 | 1.20 ± 0.18 |
| Masitinib (25 mg/kg) | 6 | 1.35 ± 0.16 | 1.42 ± 0.20 |
| Disease Model | 6 | 0.65 ± 0.10 | 0.58 ± 0.09 |
| Disease Model + Masitinib | 6 | 0.95 ± 0.13# | 0.89 ± 0.11# |
| Data are presented as mean ± SEM. Statistical significance denoted by *p<0.05 vs. Vehicle; **p<0.01 vs. Vehicle; #p<0.05 vs. Disease Model. |
Table 2: Synaptic Puncta Density by Immunofluorescence
| Treatment Group | N | Puncta per 100 µm Dendrite |
| Synaptophysin | ||
| Vehicle Control | 5 | 85.2 ± 7.5 |
| Masitinib (10 µM) | 5 | 98.6 ± 8.1 |
| PSD-95 | ||
| Vehicle Control | 5 | 83.1 ± 6.9 |
| Masitinib (10 µM) | 5 | 95.4 ± 7.7 |
| Co-localized | ||
| Vehicle Control | 5 | 75.4 ± 6.2 |
| Masitinib (10 µM) | 5 | 90.1 ± 7.3* |
| Data are presented as mean ± SEM. Statistical significance denoted by *p<0.05 vs. Vehicle Control. |
References
- 1. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Masitinib General overview – AB Science [ab-science.com]
- 4. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by masitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Masitinib in Neurology – AB Science [ab-science.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fyn Kinase Induces Synaptic and Cognitive Impairments in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fyn, an important molecule in the brain, is a potential therapeutic target for brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synaptic Pruning by Microglia: Lessons from Genetic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New insights on the role of microglia in synaptic pruning in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sysy.com [sysy.com]
- 19. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 20. Synaptophysin/PSD95 analysis [bio-protocol.org]
- 21. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
Application Notes and Protocols: Quantifying the Effect of Masitinib Mesylate on Mast Cell Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib Mesylate is a potent and selective oral tyrosine kinase inhibitor that has demonstrated significant effects on mast cell activity. By targeting key signaling pathways involved in mast cell survival, proliferation, and degranulation, Masitinib offers a promising therapeutic strategy for a range of mast cell-driven diseases. These application notes provide a comprehensive overview of the methodologies used to quantify the in-vivo and in-vitro effects of Masitinib on mast cell infiltration and activity. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of Masitinib and similar compounds.
Mechanism of Action of Masitinib on Mast Cells
Masitinib exerts its effects on mast cells primarily by inhibiting the stem cell factor receptor, c-Kit, as well as the intracellular kinases Lyn and Fyn.[1][2] These kinases are critical components of signaling pathways that regulate mast cell proliferation, survival, migration, and the release of inflammatory mediators.[1][2] The binding of stem cell factor (SCF) to c-Kit is a crucial signal for mast cell development and function.[3] By blocking this signaling cascade, Masitinib can effectively reduce the number and activity of mast cells in tissues.[1][2]
Quantitative Data on the Effect of this compound
The following tables summarize the quantitative effects of this compound on mast cell numbers and activity from preclinical and clinical studies.
Table 1: Effect of Masitinib on Mast Cell Infiltration in a Preclinical Model of Amyotrophic Lateral Sclerosis (ALS)
| Tissue | Parameter | Control (Vehicle) | Masitinib (30 mg/kg) | Percent Reduction | p-value | Reference |
| Extensor Digitorum Longus (EDL) Muscle | Total Mast Cells (cells/mm²) | ~12 | ~2 | ~83% | < 0.01 | [4] |
| Extensor Digitorum Longus (EDL) Muscle | Degranulating Mast Cells (cells/mm²) | ~8 | ~1 | ~87.5% | < 0.01 | [4] |
| Spinal Cord | Infiltrating Mast Cells | - | - | 50% | - | [5] |
Data for EDL muscle are approximated from graphical representation in the cited source. The spinal cord data is a reported percentage reduction without absolute numbers provided.
Table 2: In Vitro Effect of Masitinib on Mast Cell Function
| Cell Type | Parameter | Masitinib IC₅₀ | Imatinib IC₅₀ | Reference |
| Human Cord Blood-derived Mast Cells | β-hexosaminidase release (degranulation) | Tendency to be more potent than Imatinib | - | [3] |
| Human Cord Blood-derived Mast Cells | TNF-α release (cytokine production) | More potent inhibition than Imatinib | - | [3] |
| Murine Bone Marrow Mast Cells | Migration in response to SCF | Potent inhibition | Weaker inhibition | [3] |
IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway of Masitinib Action in Mast Cells
The following diagram illustrates the key signaling pathways in mast cells that are inhibited by Masitinib.
Caption: Masitinib inhibits c-Kit, Lyn, and Fyn signaling in mast cells.
Experimental Workflow for Quantifying Mast Cell Infiltration
The following diagram outlines a typical experimental workflow for assessing the effect of Masitinib on mast cell infiltration in tissue samples.
Caption: Workflow for quantifying mast cell infiltration in tissues.
Experimental Protocols
Protocol 1: Toluidine Blue Staining for Mast Cell Quantification
This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections and is suitable for identifying mast cells based on the metachromatic staining of their granules.[4]
Materials:
-
Paraffin-embedded tissue sections (4-5 μm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Toluidine Blue solution (0.1% in pH 2.5 buffer or distilled water)
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse gently in distilled water.
-
-
Staining:
-
Incubate slides in Toluidine Blue solution for 2-3 minutes.
-
-
Dehydration and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate rapidly through 95% ethanol (10 dips), followed by 100% ethanol (2 changes, 10 dips each).
-
Clear in xylene (2 changes, 10 dips each).
-
Mount with a resinous mounting medium and apply a coverslip.
-
Expected Results:
-
Mast cell granules: Purple/Red
-
Background: Blue
Quantification:
-
Capture images of stained sections at a consistent magnification (e.g., 200x or 400x).
-
Count the number of positively stained mast cells within a defined area (e.g., per mm² or per high-power field).
-
Average the counts from multiple fields and multiple samples for each treatment group.
Protocol 2: Immunohistochemistry (IHC) for Mast Cell Tryptase
This protocol provides a general method for the detection of mast cell tryptase, a specific marker for mast cells, in formalin-fixed, paraffin-embedded tissues.[6][7]
Materials:
-
Paraffin-embedded tissue sections (4-5 μm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-human mast cell tryptase antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's recommendations.
-
Allow slides to cool to room temperature.
-
Rinse with distilled water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-tryptase antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Prepare and apply the DAB substrate according to the manufacturer's instructions, and incubate until a brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Mast cells: Brown (DAB staining)
-
Nuclei: Blue (Hematoxylin)
Quantification:
-
Follow the same quantification procedure as described for Toluidine Blue staining.
Conclusion
The protocols and data presented in these application notes provide a robust framework for quantifying the effects of this compound on mast cell infiltration and activity. The consistent reduction in mast cell numbers and markers of activity across different models highlights the potential of Masitinib as a targeted therapy for mast cell-mediated diseases. Researchers are encouraged to adapt these methodologies to their specific experimental needs, ensuring appropriate controls and statistical analyses are employed for accurate and reliable results.
References
- 1. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 2. researchgate.net [researchgate.net]
- 3. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. biocare.net [biocare.net]
Application Notes and Protocols: Evaluating the Impact of Masitinib Mesylate on Neurofilament Light Chain Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib Mesylate, an orally administered tyrosine kinase inhibitor, has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[1][2] Its mechanism of action involves the targeted inhibition of key cellular players in neuroinflammation, primarily mast cells and microglia.[3][4] A critical biomarker for assessing neuronal damage and the potential therapeutic efficacy of neuroprotective agents is the neurofilament light chain (NfL), a structural protein of neurons that is released into the cerebrospinal fluid (CSF) and blood upon axonal injury.[3][5] This document provides detailed application notes and protocols for evaluating the impact of this compound on NfL levels, a crucial step in assessing its disease-modifying potential.
Masitinib's primary targets include the c-Kit, LYN, and FYN kinases, as well as the colony-stimulating factor 1 receptor (CSF1R).[1][6] By inhibiting these pathways, Masitinib modulates the activity of mast cells and microglia, which are key contributors to the neuroinflammatory processes that drive neurodegeneration.[7][8] This modulation of the neuronal microenvironment is hypothesized to reduce neuronal damage, which can be quantitatively measured by a decrease in NfL levels.[1][9]
Data Presentation
The following tables summarize quantitative data from a key preclinical study evaluating the effect of Masitinib on serum NfL levels in an experimental autoimmune encephalitis (EAE) mouse model, a widely used model for neuroimmune-driven neurodegenerative disease.[1][10]
Table 1: Relative Change in Serum NfL Concentration at Day 8 Post-Treatment
| Treatment Group | Dosage | Mean Relative Change in NfL (%) |
| EAE Control | Vehicle | 100% (baseline increase) |
| Masitinib (M50) | 50 mg/kg/day | 57% (43% lower than control) |
| Masitinib (M100) | 100 mg/kg/day | 40% (60% lower than control) |
| Data adapted from a study in an EAE mouse model.[1][3] |
Table 2: Absolute Serum NfL Concentration at Day 15 Post-Treatment
| Treatment Group | Dosage | Mean Absolute NfL Concentration (pg/mL) | Percentage Reduction vs. Control |
| EAE Control | Vehicle | Value not specified | N/A |
| Masitinib (M50) | 50 mg/kg/day | Value not specified | 6% |
| Masitinib (M100) | 100 mg/kg/day | Value not specified | 26% |
| Data adapted from a study in an EAE mouse model, showing a significant dose-dependent reduction.[10] |
Experimental Protocols
In Vivo Model: Experimental Autoimmune Encephalitis (EAE)
This protocol describes the induction of EAE in mice to model neuroimmune-driven neurodegeneration, providing a platform to assess the neuroprotective effects of Masitinib.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle control (e.g., sterile water or as recommended by the supplier)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
-
Treatment Administration:
-
Sample Collection:
Quantification of Neurofilament Light Chain (NfL)
This protocol outlines the use of the highly sensitive Single Molecule Array (Simoa) technology for the quantification of NfL in serum samples.
Materials:
-
Simoa HD-X Analyzer (Quanterix)
-
Simoa NF-light® (NfL) Advantage Kit (Quanterix)
-
Serum samples from the in vivo study
-
Internal quality controls
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Dilute the samples according to the manufacturer's protocol (e.g., 1:100).[12]
-
-
Simoa Assay:
-
Data Analysis:
-
The Simoa HD-X Analyzer will automatically calculate the NfL concentrations in the samples.
-
Analyze the data to compare NfL levels between the different treatment groups at various time points.
-
Visualizations
Caption: Masitinib's mechanism of action in reducing neuroinflammation.
Caption: Experimental workflow for evaluating Masitinib's effect on NfL.
References
- 1. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Masitinib in Neurology – AB Science [ab-science.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 8. Mast Cells in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Masitinib Limits Neuronal Damage, as Measured by Serum Neurofilament Light Chain Concentration, in a Model of Neuroimmune-Driven Neurodegenerative Disease | bioRxiv [biorxiv.org]
- 10. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease | PLOS One [journals.plos.org]
- 11. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Masitinib Mesylate solubility in DMSO versus other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Masitinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2][3][4][5][6] For aqueous solutions, 1M HCl is also an effective solvent.[4][6]
Q2: I'm seeing conflicting data on the solubility of this compound in water. Can you clarify?
A2: There are indeed discrepancies in reported aqueous solubility. Some datasheets indicate high solubility in water (100 mg/mL), while others report very poor solubility (0.00289 mg/mL for the free base).[7][8] This variability can be attributed to differences in experimental conditions, the specific salt form, and potential batch-to-batch variations. For consistent results in aqueous buffers for cell-based assays, it is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous medium.
Q3: My this compound is not dissolving well in DMSO, what could be the issue?
A3: If you are experiencing poor dissolution in DMSO, consider the following:
-
Freshness of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO can significantly reduce the solubility of many compounds.[3] Always use fresh, anhydrous DMSO from a recently opened bottle.
-
Sonication: To aid dissolution, gentle warming and sonication can be applied.[5]
-
Concentration: Ensure you are not exceeding the solubility limit, which is generally reported to be at least 30 mg/mL.[4][6]
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Yes, stock solutions can be stored. For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year. For shorter-term storage, -20°C for up to one month is also acceptable.[3] Aqueous solutions are not recommended for storage for more than one day.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO might be too low to maintain solubility, or the compound may be less soluble in the aqueous buffer. | Ensure the final DMSO concentration in your experimental setup is sufficient to keep the compound in solution, typically 0.1% to 0.5%. Perform a solubility test in your specific cell culture medium before conducting the full experiment. |
| Inconsistent experimental results | This could be due to improper storage of stock solutions, leading to degradation of the compound, or variations in solution preparation. | Always use freshly prepared dilutions from a properly stored stock solution. Ensure accurate and consistent pipetting and mixing techniques. |
| Compound appears insoluble even in fresh DMSO | The compound may have exceeded its solubility limit, or there could be batch-to-batch variability. | Try preparing a more dilute stock solution. If the issue persists, contact the supplier for technical support and provide the batch number. |
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 30 mg/mL[4][6], 50 mg/mL[5], 100 mg/mL[3][7] | ≥ 50.44 mM[4], 84.07 mM[5], 168.13 mM[3][7] | The recommended solvent for stock solutions. Use of fresh, anhydrous DMSO is critical for optimal solubility.[3] |
| Water | 100 mg/mL[7] vs. 0.00289 mg/mL (for free base)[8] | 168.13 mM vs. ~0.005 mM | Solubility in aqueous solutions is highly variable. Direct dissolution in aqueous buffers is not recommended for high concentrations. |
| 1M HCl | 60 mg/mL[6], 100 mg/mL[4] | ~100.88 mM, ~168.14 mM | Can be used to prepare aqueous stocks, may require sonication and pH adjustment.[4] |
| Ethanol | Insoluble[3][7] or slightly soluble[2] | - | Not a recommended solvent. |
| PBS (pH 7.2) | Poorly soluble | - | Similar to water, direct dissolution is not advised. Dilution from a DMSO stock is the standard method. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 594.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 5.95 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
Mandatory Visualizations
Signaling Pathway of c-Kit Inhibition by Masitinib
References
- 1. usbio.net [usbio.net]
- 2. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | FAK | Src | c-Kit | PDGFR | FGFR | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Overcoming Masitinib Mesylate stability and degradation issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common stability and degradation challenges encountered during experiments with Masitinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the selective inhibition of the c-Kit receptor, a type III receptor tyrosine kinase.[1][2] It also targets Platelet-Derived Growth Factor Receptors (PDGFRα/β), Lyn, and to a lesser extent, Fibroblast Growth Factor Receptor 3 (FGFR3) and Focal Adhesion Kinase (FAK).[2] By inhibiting these pathways, Masitinib can control the survival, differentiation, and degranulation of mast cells.
Q2: What are the general recommendations for storing this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2]
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions can be prepared in dimethyl sulfoxide (DMSO) or water.[2][3] For storage, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2]
Q4: Is this compound sensitive to light?
This compound is generally stable under photolytic stress conditions.[4] However, prolonged exposure to light may cause discoloration of the solid compound.[3] It is always good practice to protect solutions from light, especially during long-term storage or experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause 1: Degradation of this compound in solution.
-
Question: My experimental results are not reproducible. Could the compound be degrading in my culture medium?
-
Answer: Yes, this compound is labile under certain conditions. It is known to be susceptible to hydrolytic degradation in acidic, neutral, and alkaline solutions.[4] If your cell culture medium has a pH that is not optimal for Masitinib's stability, or if it is stored for extended periods at room temperature or 37°C, degradation can occur, leading to reduced potency.
-
Recommendation: Prepare fresh solutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers or culture media. If you must store solutions for a short period, keep them at 4°C and protect them from light.
-
Possible Cause 2: Improper dissolution or precipitation of the compound.
-
Question: I observed a precipitate in my stock solution or after diluting it in my experimental buffer. What should I do?
-
Answer: this compound has specific solubility limits. While it is soluble in DMSO and water at high concentrations, its solubility in aqueous buffers might be lower, especially at neutral pH. Using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce solubility.[2]
-
Recommendation: Ensure complete dissolution of the powder when preparing stock solutions. If you observe a precipitate, you can try gentle warming or vortexing. When diluting the stock solution, add it to the aqueous buffer or medium slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
-
Question: I am analyzing my samples containing this compound by HPLC and see extra peaks that were not present initially. What could these be?
-
Answer: The appearance of new peaks likely indicates the degradation of this compound. The compound is known to degrade under various stress conditions, leading to the formation of several degradation products.
-
Acidic/Alkaline Hydrolysis: Degradation occurs in both acidic and alkaline environments.[4]
-
Oxidation: Masitinib is susceptible to oxidative degradation.[4] Common laboratory reagents or exposure to air can promote oxidation.
-
Identified Degradants: Studies have identified multiple degradation products, including N-oxide and demethylated metabolites.[3][4]
-
Recommendation: To identify if the unknown peaks are degradation products, you can perform a forced degradation study on a sample of this compound under controlled stress conditions (e.g., acid, base, peroxide) and compare the resulting chromatograms with your experimental samples.
-
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Reference |
| DMSO | 100 mg/mL (168.13 mM) | 25°C | [2][3] |
| Water | 100 mg/mL (168.13 mM) | 25°C | [2][3] |
| Ethanol | Insoluble | 25°C | [2][3] |
Table 2: Stability of this compound under Stress Conditions
| Stress Condition | Stability | Observations | Reference |
| Acidic Hydrolysis | Labile | Degradation occurs. | [4] |
| Neutral Hydrolysis | Labile | Degradation occurs. | [4] |
| Alkaline Hydrolysis | Labile | Degradation occurs. | [4] |
| Oxidative (H₂O₂) | Labile | Degradation occurs. | [4] |
| Photolytic | Stable | Generally stable, but discoloration of solid may occur with prolonged exposure. | [3][4] |
| Thermal | Stable | Generally stable under typical experimental conditions. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at 105°C for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to UV light (254 nm) for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 3.8) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathways inhibited by this compound.
References
Identifying and mitigating Masitinib Mesylate off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and mitigating off-target kinase inhibition of Masitinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its well-documented off-targets?
This compound is a potent and selective tyrosine kinase inhibitor that primarily targets the wild-type and mutated forms of the stem cell factor receptor (c-Kit).[1] However, it is known to inhibit other kinases, leading to potential off-target effects. Well-documented off-targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Lyn (a Src family kinase), and to a lesser extent, Fibroblast Growth Factor Receptor 3 (FGFR3) and Focal Adhesion Kinase (FAK).[1]
Q2: What are the reported IC50 values for Masitinib against its primary and off-target kinases?
The half-maximal inhibitory concentration (IC50) values for Masitinib can vary depending on the assay conditions. The table below summarizes reported IC50 values from in vitro studies.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, it is recommended to store the powder at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some common unexpected phenotypes observed with Masitinib treatment in cell culture?
Researchers may observe effects that are not readily explained by the inhibition of c-Kit alone. These can include unexpected changes in cell adhesion, migration, or morphology, which may be attributable to the inhibition of off-target kinases like FAK. Additionally, effects on immune cell populations in co-culture experiments could be linked to the inhibition of kinases such as Lyn.
Q5: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A common strategy involves using a combination of approaches:
-
Rescue experiments: Attempt to rescue the observed phenotype by expressing a drug-resistant mutant of the primary target (c-Kit).
-
Knockdown/knockout models: Use siRNA or CRISPR/Cas9 to deplete the primary target and assess if the Masitinib-induced phenotype is still present.
-
Chemical analogs: If available, use a structurally related but less potent analog of Masitinib as a negative control.
-
Orthogonal inhibitors: Use other kinase inhibitors with different selectivity profiles to see if they replicate the observed phenotype.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent results in cell viability/proliferation assays (e.g., WST-1, MTT).
-
Possible Cause 1: Compound Precipitation. this compound has pH-dependent solubility and may precipitate in culture media, especially at higher concentrations.
-
Solution: Visually inspect your working solutions and final culture media for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different formulation if precipitation is persistent.
-
-
Possible Cause 2: High DMSO concentration. The final concentration of DMSO in the culture media may be causing cytotoxicity.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (media with the same concentration of DMSO used to dilute Masitinib) in all experiments.
-
-
Possible Cause 3: Cell line variability. Different cell lines can have varying sensitivities to Masitinib due to differences in the expression levels of its on- and off-targets.
-
Solution: Characterize the expression of c-Kit and key off-targets (PDGFR, Lyn, etc.) in your cell line. This will aid in interpreting your results.
-
Issue 2: Unexpected cytotoxicity in a cell line that does not express high levels of c-Kit.
-
Possible Cause: Off-target kinase inhibition. The observed cytotoxicity may be due to the inhibition of one or more of Masitinib's off-target kinases that are critical for the survival of that particular cell line.
-
Solution:
-
Profile the expression of known Masitinib off-targets (PDGFRα/β, Lyn, FGFR3, FAK) in your cell line using Western blot or qPCR.
-
Consult the literature to determine if any of these off-targets are known to be essential for the survival of your cell type.
-
Use more selective inhibitors for the suspected off-targets to see if you can replicate the cytotoxic effect.
-
-
Issue 3: Discrepancy between in vitro kinase assay data and cell-based assay results.
-
Possible Cause 1: Cellular permeability and drug efflux. Masitinib may not be efficiently entering the cells, or it may be actively transported out by efflux pumps.
-
Solution: Use a cell-based target engagement assay to confirm that Masitinib is reaching its intracellular targets.
-
-
Possible Cause 2: Presence of scaffolding proteins or pathway redundancy in cells. In a cellular context, the effect of inhibiting a single kinase can be buffered by the presence of other interacting proteins or compensatory signaling pathways.
-
Solution: Use a systems biology approach to analyze the broader signaling network affected by Masitinib in your cellular model. Phosphoproteomics can be a powerful tool for this.
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Kit (human recombinant) | 200 | In vitro enzyme assay | [1] |
| PDGFRα | 540 | In vitro enzyme assay | [1] |
| PDGFRβ | 800 | In vitro enzyme assay | [1] |
| LynB | 510 | In vitro enzyme assay | [1] |
| FGFR3 | Moderately inhibited | Not specified | [1] |
| FAK | Moderately inhibited | Not specified | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from standard ELISA-based kinase assay procedures and can be used to determine the IC50 of Masitinib against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
96-well high-binding microplate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plate with the kinase substrate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a no-inhibitor control and a no-kinase control.
-
Add the diluted Masitinib or control solutions to the wells.
-
Add the purified kinase to all wells except the no-kinase control.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by washing the plate three times.
-
Add the HRP-conjugated phospho-specific antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each Masitinib concentration and determine the IC50 value using a suitable software.
Cell Viability/Proliferation Assay (WST-1)
This protocol outlines the use of a WST-1 assay to assess the effect of Masitinib on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and add the Masitinib dilutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed.[3]
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Kinase Inhibition
This protocol can be used to assess the inhibition of phosphorylation of a specific target or off-target kinase in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of Masitinib for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Denature the protein samples and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with the antibody against the total form of the kinase as a loading control.
Visualizations
Caption: On- and off-target signaling pathways of Masitinib.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Investigating Cellular Resistance to Masitinib Mesylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of cellular resistance to Masitinib Mesylate. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Section 1: Frequently Asked Questions (FAQs) - Understanding Masitinib Resistance
Q1: What is this compound and what are its primary cellular targets?
Masitinib is an orally administered tyrosine kinase inhibitor (TKI).[1] It selectively targets a limited number of kinases, primarily the mast/stem cell growth factor receptor (c-Kit), platelet-derived growth factor receptors (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and the lymphocyte-specific protein tyrosine kinase (Lck) and FYN.[2][3] By inhibiting these pathways, Masitinib can modulate the activity of mast cells and microglia, thereby impacting inflammatory processes, cell proliferation, and survival.[1][4] It is used to treat mast cell tumors in dogs and is under investigation for numerous human conditions, including cancers and neurodegenerative diseases.[3][5]
Q2: What are the principal known mechanisms of cellular resistance to Masitinib?
Cells can develop resistance to Masitinib through several mechanisms, which can be broadly categorized as:
-
Target Gene Mutations: Acquired secondary mutations in the kinase domain of the target protein, such as c-Kit, can prevent Masitinib from binding effectively, rendering the drug inactive.[6][7] This is a common mechanism of resistance to TKIs.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump Masitinib out of the cell.[9][10] This reduces the intracellular drug concentration to sub-therapeutic levels.[11]
-
Target Protein Overexpression: An increase in the expression level of the target protein (e.g., c-Kit) can effectively "soak up" the drug, requiring higher concentrations to achieve the same inhibitory effect. This mechanism has been observed with other TKIs like imatinib.[12]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways that are not dependent on the targets inhibited by Masitinib. This allows them to bypass the drug's effects and continue to proliferate.
-
Inhibition of Apoptosis: Changes in the expression of apoptosis-regulating proteins, such as the upregulation of anti-apoptotic proteins like Bcl-2, can make cells more resistant to drug-induced cell death.[12]
Q3: How can I determine if my cell line has developed resistance to Masitinib?
The primary indicator of drug resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value.[13] This is determined by performing a cell viability or cytotoxicity assay with a range of Masitinib concentrations on both the parental (sensitive) and suspected resistant cell lines. A substantial fold-increase in the IC50 value for the treated line compared to the parental line confirms the resistant phenotype.[13]
Q4: What is the difference between primary and acquired resistance?
-
Primary (or intrinsic) resistance refers to a situation where cancer cells are inherently non-responsive to Masitinib from the outset of treatment. This can be due to pre-existing mutations or expression profiles (e.g., high levels of ABC transporters).
-
Acquired resistance develops in cells that were initially sensitive to the drug.[14] It arises from the selection and expansion of cells that have developed resistance-conferring genetic or epigenetic changes during prolonged exposure to Masitinib.[13][15]
Section 2: Troubleshooting Guides
Q1: My cell viability assay results for IC50 determination are inconsistent. How can I improve reproducibility?
Inconsistent results in cell viability assays (e.g., MTT, WST-1, Calcein AM) are a common issue. Consider the following factors:
-
Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. Low cell density can lead to low absorbance values, while high density can cause high background.[16] Run a preliminary experiment to determine the optimal seeding density for your specific cell line where cells are in the logarithmic growth phase throughout the assay period.[17][18]
-
Pipetting Technique: Inaccurate or forceful pipetting can introduce significant variability.[16] Use calibrated pipettes and employ consistent, gentle techniques, especially when resuspending cells.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Mycoplasma Contamination: Mycoplasma can alter cell metabolism and drug sensitivity. Test your cultures regularly using a reliable method like PCR.
-
Reagent Preparation: Ensure all reagents, including Masitinib dilutions and assay dyes, are prepared fresh and protected from light if necessary.
Q2: I am trying to generate a Masitinib-resistant cell line, but the cells die when I increase the drug concentration. What should I do?
Generating a resistant cell line requires gradual adaptation.[13]
-
Start at a Low Concentration: Begin by continuously exposing the parental cell line to a Masitinib concentration around its IC20-IC30 (the concentration that inhibits 20-30% of growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the drug concentration. A 1.5 to 2.0-fold increase at each step is a good starting point.[13] If significant cell death occurs, reduce the fold-increase.[13]
-
Monitor and Expand: At each concentration, allow the surviving cells to expand. This process selects for the most resistant clones.
-
Cryopreserve Stocks: It is critical to freeze down cell stocks at each successful concentration step.[13] This allows you to return to a previous stage if a subsequent concentration increase kills the entire population.
-
Be Patient: The entire process can take several weeks to months to achieve a high level of resistance.[13]
Q3: I suspect my cells have developed resistance via ABC transporter overexpression, but how can I confirm this?
-
Efflux Assays: Use a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 or Hoechst 33342 for ABCG2). Resistant cells will show lower intracellular fluorescence due to active efflux. You can then test whether a known inhibitor of that transporter (or Masitinib itself, as it can inhibit ABCG2) restores fluorescence accumulation.[9]
-
Western Blotting: Directly measure the protein expression levels of common ABC transporters (ABCG2, ABCB1, ABCC1) in your parental and resistant cell lines. A significant increase in the resistant line is strong evidence.
-
Reversal of Resistance: Treat your resistant cells with Masitinib in combination with a known ABC transporter inhibitor. If the inhibitor restores sensitivity to Masitinib (i.e., lowers the IC50), it confirms the functional involvement of that transporter.
Section 3: Data Presentation
Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | Masitinib | 150 ± 15 | 1.0 |
| Resistant Sub-line 1 | Masitinib | 1,200 ± 85 | 8.0 |
| Resistant Sub-line 2 | Masitinib | 4,500 ± 210 | 30.0 |
| Resistant Sub-line 2 | Masitinib + ABCG2 Inhibitor | 250 ± 30 | 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Known c-Kit Mutations and their Relation to Masitinib Resistance
| Mutation Location | Specific Mutation | Effect on Masitinib | Reference |
| Juxtamembrane Domain (Exon 11) | V559D | Sensitive | [19] |
| Juxtamembrane Domain (Exon 11) | Δ27 (codons 547–555) | Sensitive | [19] |
| Tyrosine Kinase Domain | p.Ala510Val (secondary) | Confers Resistance | [7] |
| ATP-binding Cleft | Not specified | Confers Resistance | [6] |
| Activation Loop | Not specified | Confers Resistance | [6] |
Section 4: Experimental Protocols
Protocol 1: Generation of a Masitinib-Resistant Cell Line
This protocol describes the continuous exposure method to develop acquired resistance.
-
Determine Parental IC50: First, accurately determine the IC50 of Masitinib for your parental cell line using the protocol below.
-
Initial Exposure: Seed parental cells and culture them in media containing Masitinib at a concentration equal to the IC20.
-
Monitor and Subculture: Monitor cell growth. Initially, proliferation may slow significantly. Continue to culture the cells, replacing the drug-containing media every 2-3 days, until the growth rate returns to normal.
-
Dose Escalation: Once the culture is stable, subculture the cells and increase the Masitinib concentration by 1.5-fold.
-
Repeat and Freeze: Repeat steps 3 and 4, gradually increasing the drug concentration. Cryopreserve vials of cells at each stable concentration level.
-
Confirmation: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. Maintain the resistant cell line in media containing the final Masitinib concentration to prevent reversion.
Protocol 2: Assessment of Drug Sensitivity (IC50 Determination) via WST-1 Assay
This protocol provides a general method for determining cell viability.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture media. You should have a range of at least 8 concentrations, plus a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the media from the wells and add 100 µL of the appropriate drug dilution or vehicle control. Include wells with media only for a blank control.
-
Incubation: Incubate the plate for 48-72 hours (this duration should be consistent and allow for at least one cell doubling in the control wells).
-
Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle-only control (set to 100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Target and Signaling Protein Expression
-
Cell Lysis: Grow parental and resistant cells to ~80% confluency. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your protein of interest (e.g., anti-c-Kit, anti-phospho-c-Kit, anti-ABCG2, anti-Actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to a loading control like β-Actin.
Section 5: Visualizations
Caption: Key signaling pathways targeted by Masitinib.
Caption: Experimental workflow for investigating Masitinib resistance.
Caption: Key mechanisms of cellular resistance to Masitinib.
References
- 1. Masitinib General overview – AB Science [ab-science.com]
- 2. Masitinib in Neurology – AB Science [ab-science.com]
- 3. Masitinib - Wikipedia [en.wikipedia.org]
- 4. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Reactome | Masitinib-resistant KIT mutants do not bind masitinib [reactome.org]
- 7. The secondary KIT mutation p.Ala510Val in a cutaneous mast cell tumour carrying the activating mutation p.Asn508Ile confers resistance to masitinib in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secondary KIT mutations: the GIST of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Masitinib antagonizes ATP-binding cassette subfamily G member 2-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. Mechanisms of cellular resistance to imatinib in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug resistance - Wikipedia [en.wikipedia.org]
- 15. Drug resistance | Research Starters | EBSCO Research [ebsco.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 19. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in preclinical results with Masitinib Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in preclinical results obtained with Masitinib Mesylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during preclinical experiments with this compound.
1. Compound Solubility and Stability
-
Question: I am having trouble dissolving this compound, or I am seeing precipitation in my stock solution. What should I do?
-
Answer: this compound is soluble in DMSO at concentrations up to 100 mg/mL (168.13 mM).[1] However, DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of the compound. It is crucial to use fresh, anhydrous DMSO to prepare your stock solution.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
-
-
Question: How should I prepare this compound for in vivo oral administration?
-
Answer: For oral gavage in animal models, this compound can be prepared as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).[2] A common method is to add the required amount of this compound to a CMC-Na solution to achieve the desired concentration (e.g., ≥5mg/ml) and mix thoroughly.[2] Another described vehicle for oral dosing in rats is a solution of 4% DMSO, 30% PEG 300, and 5% Tween 80 in water.[3] The choice of vehicle can impact bioavailability and should be consistent across a study.[4]
-
2. In Vitro Assay Variability
-
Question: My cell viability assay results with Masitinib are inconsistent. What are the potential causes?
-
Answer: Variability in cell viability assays can arise from several factors:
-
Cell Line Specificity: The IC50 of Masitinib can vary significantly between different cell lines due to the expression levels of its target kinases (c-Kit, PDGFR, etc.) and cellular uptake/efflux transporters.[5] For example, the IC50 for inhibition of SCF-induced proliferation in Ba/F3 cells expressing wild-type c-Kit is approximately 150 nM.[6]
-
Cellular Uptake: Masitinib is an organic cation and its entry into cells is mediated by organic cation transporters (OCTs).[7][8] The expression levels of these transporters can differ between cell lines and even between passages of the same cell line, leading to variable intracellular drug concentrations.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT/MTS assays vs. cell number). The choice of assay can influence the apparent cytotoxicity.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all impact cell sensitivity to treatment. It is critical to standardize these parameters across experiments.[9]
-
-
-
Question: I am observing unexpected off-target effects in my cell-based assays. Why might this be happening?
-
Answer: While Masitinib is a selective kinase inhibitor, it does have additional targets beyond c-Kit, including PDGFRα/β, Lyn, Fyn, and CSF1R.[1][6][10] At higher concentrations, it can inhibit other kinases to a lesser extent, such as FGFR3 and FAK.[1] These off-target activities could contribute to unexpected cellular phenotypes. It is advisable to use the lowest effective concentration of Masitinib to minimize off-target effects and to validate key findings with complementary approaches, such as genetic knockdown of the intended target.
-
3. In Vivo Study Variability
-
Question: The therapeutic effect of Masitinib in my animal model is not as pronounced as expected from the literature. What could be the reason?
-
Answer: Several factors can influence the in vivo efficacy of Masitinib:
-
Dose and Schedule: The therapeutic effect of Masitinib is dose-dependent. Preclinical studies in rodent models of neurodegenerative diseases have used doses ranging from 25 to 100 mg/kg/day.[11] The optimal dose can vary depending on the animal model and the disease being studied.
-
Timing of Treatment Initiation: In some preclinical models, such as the SOD1G93A rat model of ALS, the timing of treatment initiation relative to disease onset significantly impacts the outcome.[10][12]
-
Animal Strain and Sex: The genetic background and sex of the animals can influence disease progression and drug metabolism, potentially leading to variable responses to Masitinib.
-
Bioavailability: The oral bioavailability of Masitinib can be influenced by the formulation and the gastrointestinal environment of the animal.[4]
-
-
-
Question: Are there known toxicities associated with Masitinib in preclinical models that I should be aware of?
-
Answer: The side-effect profile of Masitinib in preclinical models is similar to that of other tyrosine kinase inhibitors and commonly involves the gastrointestinal tract (e.g., diarrhea).[12] In some animal studies, adverse effects such as proteinuria and neutropenia have been observed.[13] It is important to monitor animal health closely during treatment and to consider dose adjustments if signs of toxicity appear.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro IC50 Values for Masitinib
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Human recombinant c-Kit | Kinase Assay | 200 | [1] |
| Ba/F3 cells (hKIT WT) | Cell Proliferation | 150 ± 80 | [6] |
| PDGFRα | Kinase Assay | 540 ± 60 | [6] |
| PDGFRβ | Kinase Assay | 800 ± 120 | [6] |
| LynB | Kinase Assay | 510 | [1] |
| CSF-1R | Kinase Assay | 90 ± 35 | [10] |
| Ba/F3 cells (BCR-ABL) | Cell Proliferation | 2800 ± 800 | [5] |
Table 2: Preclinical In Vivo Dosing of Masitinib
| Animal Model | Disease | Route of Administration | Dose Range (mg/kg/day) | Reference |
| SOD1G93A Rats | ALS | Oral | 25 - 50 | [10] |
| EAE Mice | Multiple Sclerosis | Oral | 50 - 100 | [14] |
| TgAD Mice | Alzheimer's Disease | Oral | 25 | [11] |
Detailed Experimental Protocols
1. Protocol for In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest Masitinib concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of Masitinib or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Protocol for In Vivo Oral Administration in Mice
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na in sterile water)
-
Oral gavage needles
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose.
-
Prepare the Masitinib suspension in the vehicle on the day of administration. Ensure the suspension is homogeneous by vortexing or sonicating.
-
Accurately weigh each mouse before dosing.
-
Administer the Masitinib suspension orally using a suitable gavage needle. The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Administer the vehicle alone to the control group.
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Mandatory Visualizations
Caption: Masitinib's mechanism of action targeting key tyrosine kinases.
Caption: A general workflow for preclinical evaluation of Masitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 6. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Masitinib with Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. als-mnd.org [als-mnd.org]
- 13. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Masitinib Mesylate and Imatinib for In Vitro c-Kit Inhibition
This guide provides an objective, data-driven comparison of masitinib mesylate and imatinib, two prominent tyrosine kinase inhibitors (TKIs), focusing on their in vitro efficacy and selectivity in inhibiting the c-Kit receptor. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to c-Kit and its Inhibitors
The c-Kit receptor, a type III receptor protein-tyrosine kinase, is a critical signaling protein involved in cell survival, proliferation, and differentiation. Its ligand is the stem cell factor (SCF). Dysregulation of c-Kit, often through gain-of-function mutations, is a key driver in various pathologies, including gastrointestinal stromal tumors (GIST), mastocytosis, and certain types of leukemia.
Imatinib was a first-generation TKI that revolutionized the treatment of cancers driven by specific kinase mutations, including c-Kit. It functions as a competitive inhibitor at the ATP-binding site of the kinase. Masitinib is a newer TKI designed for greater selectivity, primarily targeting c-Kit, PDGFR, and the intracellular kinase Lyn, with the aim of offering a more focused therapeutic effect and potentially a better safety profile.[1][2]
Comparative Potency and Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In vitro studies consistently demonstrate that masitinib has greater potency against both wild-type and certain mutated forms of c-Kit compared to imatinib.
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Wild-Type c-Kit | Masitinib | 200 ± 40 | Recombinant Human Protein Kinase Assay | [1][2] |
| Masitinib | 150 ± 80 | Cell Proliferation (Ba/F3 expressing human c-Kit) | [1][2][3] | |
| Juxtamembrane c-Kit Mutants | ||||
| V559D Mutant | Masitinib | 3 | Cell Proliferation (Ba/F3) | [3] |
| Δ27 Mouse Mutant | Masitinib | 5 | Cell Proliferation (Ba/F3) | [3] |
| HMC-1α155 Cell Line | Masitinib | 10 | Cell Proliferation | [3] |
| FMA3 Cell Line | Masitinib | 30 | Cell Proliferation | [3] |
| Imatinib-Resistant Mutants | ||||
| D816V / D816Y | Imatinib | > 800 - 10,000 | Cell Growth Assay | [4] |
| V654A | Imatinib | Ineffective | In vitro phosphoactivation | [5][6] |
Data for imatinib's IC50 against wild-type c-Kit in comparable direct assays is less consistently reported in the provided sources, but masitinib is consistently described as having greater activity.[1][2]
Kinase Selectivity Profile
A key differentiator between the two inhibitors is their selectivity. Masitinib was specifically designed to inhibit a narrow range of kinases, whereas imatinib has a broader spectrum of activity. This higher selectivity for masitinib suggests a potentially better safety profile by avoiding off-target effects.[2]
| Kinase Target | Masitinib IC50 (nM) | Imatinib IC50 (nM) | Reference |
| c-Kit | 200 ± 40 | Not specified, but weaker than masitinib | [2] |
| PDGFRα | 540 | 400 | [2][3][7] |
| PDGFRβ | 800 | 440 ± 120 | [2][3][7] |
| ABL | Weak Inhibition | 270 ± 130 | [2][3][7] |
| Lyn | 510 ± 130 | 2200 ± 100 | [2] |
| c-Fms | 1000 - 1480 | Moderately Inhibited | [2][3] |
| Flt3 | > 10,000 | Not specified | [2][7] |
Mechanism of Action and Cellular Effects
Both masitinib and imatinib are ATP-competitive inhibitors.[3] They bind to the ATP pocket of the c-Kit kinase domain, preventing the phosphorylation of tyrosine residues and blocking the downstream signaling cascade. This inhibition translates into measurable effects at the cellular level.
-
Inhibition of Proliferation: Masitinib potently inhibits SCF-induced cell proliferation in Ba/F3 cells expressing c-Kit with an IC50 of 150 nM.[3]
-
Downregulation of c-Kit Expression: Both imatinib and masitinib can induce the downregulation of the mature, glycosylated form of c-Kit from the cell surface, with maximal effect observed after 4 hours of treatment.[8][9]
-
Inhibition of Downstream Signaling: Both drugs effectively block the tyrosine phosphorylation of c-Kit, which in turn prevents the activation of downstream signaling pathways, including the AKT and ERK pathways.[10]
-
Functional Inhibition: Studies show that masitinib is a more potent inhibitor of mast cell functions, such as degranulation, cytokine production (e.g., TNF-α), and cell migration, when compared to imatinib.[2][3]
Visualizing the Mechanisms and Workflows
c-Kit Signaling Pathway and Inhibition
The following diagram illustrates the c-Kit signaling cascade and the points of intervention for masitinib and imatinib.
Caption: c-Kit signaling pathway and the inhibitory action of TKIs.
Comparative Logic of Masitinib vs. Imatinib
This diagram provides a high-level comparison of the key attributes of each inhibitor.
Caption: Logical comparison of Masitinib and Imatinib attributes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used in the comparative studies.
In Vitro Kinase Assay (Recombinant Protein)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified c-Kit protein.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology Details:
-
Plate Coating: A 96-well microtiter plate is coated overnight with a generic kinase substrate like 0.25 mg/ml poly(Glu,Tyr 4:1).[3]
-
Kinase Reaction: The reaction is performed in a buffer containing MgCl2, MnCl2, and HEPES. A concentration of ATP at least twice the Km for the enzyme is used along with the recombinant c-Kit protein.[3]
-
Inhibition: Masitinib or imatinib is added at various concentrations to determine the dose-dependent inhibitory effect.
-
Detection: The reaction is stopped with EDTA. Phosphorylation of the substrate is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by the addition of a colorimetric substrate like tetramethylbenzidine (TMB). The absorbance is read to quantify the reaction product.[3]
Cell-Based Proliferation Assay
This assay assesses the inhibitor's ability to block cell growth that is dependent on c-Kit signaling.
Methodology Details:
-
Cell Line: The Ba/F3 cell line, a murine pro-B cell line that requires IL-3 for survival, is commonly used. These cells are engineered to express either wild-type or mutated human c-Kit, making their proliferation dependent on SCF stimulation instead of IL-3.[3]
-
Protocol:
-
10,000 Ba/F3-cKit cells are seeded per well in a 96-well plate in RPMI 1640 medium with 10% fetal bovine serum.[3]
-
Cells are stimulated with ~250 ng/mL of murine SCF to activate the c-Kit receptor.[3]
-
Varying concentrations of masitinib or imatinib are added to the wells.
-
The plates are incubated for 48 hours at 37°C.[3]
-
A reagent like WST-1 is added, which is converted to a colored formazan dye by metabolically active cells.[3]
-
The absorbance is measured to quantify cell viability and determine the IC50 of the inhibitor.[3]
-
c-Kit Tyrosine Phosphorylation Assay
This assay directly visualizes the inhibition of c-Kit autophosphorylation within a cellular context.
Methodology Details:
-
Cell Treatment: Ba/F3 cells expressing c-Kit are incubated with different concentrations of masitinib or imatinib. They are then stimulated with SCF for a short period (e.g., 5 minutes) to induce maximal c-Kit phosphorylation.[10]
-
Immunoprecipitation: The cells are lysed, and the c-Kit protein is isolated from the lysate using an anti-c-Kit antibody (immunoprecipitation).
-
Western Blotting: The isolated proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect the level of phosphorylated c-Kit. The total amount of c-Kit can also be measured as a loading control. A reduction in the phosphotyrosine signal indicates effective inhibition by the drug.[10]
Conclusion
The in vitro experimental data demonstrates that masitinib is a more potent and selective inhibitor of c-Kit compared to imatinib.[1][2] Its lower IC50 values against both wild-type and juxtamembrane mutant forms of c-Kit, combined with a narrower kinase inhibition profile, suggest a more targeted activity.[2][3] Furthermore, masitinib shows superior efficacy in inhibiting key c-Kit-mediated cellular functions, including proliferation and migration.[2][3] This comprehensive in vitro profile provides a strong rationale for its clinical investigation in c-Kit-driven diseases.
References
- 1. ab-science.com [ab-science.com]
- 2. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val654Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Masitinib Mesylate and Sunitinib in GIST Models: A Research Guide
This guide provides a detailed comparison of the efficacy of Masitinib Mesylate and Sunitinib in Gastrointestinal Stromal Tumor (GIST) models, intended for researchers, scientists, and drug development professionals. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of their mechanisms of action, and comparative performance.
Introduction to Masitinib and Sunitinib in GIST Treatment
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) genes. While imatinib has been the standard first-line therapy, resistance often develops, necessitating second-line treatments. Sunitinib is an approved second-line therapy for GIST, while Masitinib has been investigated as a potential alternative.
This compound is a selective tyrosine kinase inhibitor (TKI) that potently targets KIT and PDGFRA receptors.[1] Its high selectivity is thought to translate into a more favorable safety profile.[2]
Sunitinib is a multi-targeted TKI that inhibits several receptor tyrosine kinases, including KIT, PDGFRA, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] This broader spectrum of activity contributes to its anti-tumor and anti-angiogenic effects.
Mechanism of Action and Signaling Pathways
Both Masitinib and Sunitinib exert their anti-tumor effects by inhibiting key signaling pathways involved in GIST cell proliferation and survival.
Masitinib primarily targets the c-Kit and PDGFRA signaling pathways. By binding to the ATP-binding pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Sunitinib , with its broader target profile, not only inhibits the KIT and PDGFRA pathways in a similar manner to Masitinib but also targets VEGFRs. This dual action allows Sunitinib to directly inhibit tumor cell growth and also suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Preclinical Efficacy Data
Preclinical studies have evaluated the inhibitory activity of Masitinib and Sunitinib against their target kinases.
| Drug | Target | IC50 (nM) | Cell Line/System |
| Masitinib | Wild-type c-Kit | 200 ± 40 | Recombinant human |
| PDGFRA | 540 ± 60 | Recombinant | |
| PDGFRB | 800 ± 120 | Recombinant | |
| Sunitinib | KIT | Data varies by study | GIST cell lines |
| PDGFRA | Data varies by study | GIST cell lines | |
| VEGFR1 | Potent inhibitor | Various cell lines | |
| VEGFR2 | Potent inhibitor | Various cell lines | |
| VEGFR3 | Potent inhibitor | Various cell lines |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Lower values indicate greater potency.
Comparative Clinical Efficacy in Imatinib-Resistant GIST
A key randomized, open-label, phase II clinical trial directly compared the efficacy and safety of Masitinib and Sunitinib in patients with advanced GIST who had failed prior imatinib therapy.[4][5]
Progression-Free Survival (PFS)
| Treatment Group | Median PFS (months) | 90% Confidence Interval |
| Masitinib | 3.71 | 3.65 |
| Sunitinib | 1.9 (as reported in a review of the study[3]) | Not available in the primary source |
The risk of progression while under treatment was similar for both Masitinib and Sunitinib (Hazard Ratio = 1.1).[4][5]
Overall Survival (OS)
| Treatment Group | Median OS (months) at 14-month follow-up | 95% Confidence Interval | Median OS (months) at 26-month follow-up | 95% Confidence Interval |
| Masitinib | Not Reached (>21.2) | 21.2 - Not Reached | 29.8 | 17.8 - Not Reached |
| Sunitinib | 15.2 | 9.4 - 21.7 | 17.4 | 9.4 - 28.6 |
Masitinib demonstrated a statistically significant improvement in overall survival compared to Sunitinib.[4] At the 26-month follow-up, this represented a 12.4-month survival advantage for the Masitinib treatment arm.[4]
Safety and Tolerability
The comparative clinical trial also provided valuable insights into the safety profiles of both drugs.
| Safety Endpoint | Masitinib (n=23) | Sunitinib (n=21) | P-value |
| Severe Adverse Events | 52% | 91% | 0.008 |
Patients receiving Masitinib experienced significantly fewer severe adverse events compared to those treated with Sunitinib.[4][5] This suggests a more favorable safety profile for Masitinib, which aligns with its higher kinase selectivity.[2]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST882) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Masitinib or Sunitinib for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of Masitinib and Sunitinib in a GIST xenograft mouse model.
References
- 1. Drug Details [gisttrials.org]
- 2. Masitinib extends overall survival compared to sunitinib in imatinib-resistant GIST - ecancer [ecancer.org]
- 3. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 4. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: A randomized controlled open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Masitinib Mesylate with CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic effects of Masitinib Mesylate, a multi-targeted tyrosine kinase inhibitor, using the precision of CRISPR/Cas9 gene-editing technology. We offer an objective comparison with current therapeutic alternatives and present detailed experimental protocols to empower researchers in their drug development endeavors.
This compound is a potent oral tyrosine kinase inhibitor that selectively targets the stem cell factor receptor (c-Kit), platelet-derived growth factor receptors (PDGFRα/β), and lymphocyte-specific protein tyrosine kinase (Lyn), among other targets.[1][2][3][4][5] Its mechanism of action, centered on modulating the activity of mast cells and microglia, has positioned it as a promising therapeutic candidate for a range of diseases, including cancers, neurodegenerative disorders, and inflammatory conditions.[6][7][8] The advent of CRISPR/Cas9 technology provides an unprecedented opportunity to dissect its mechanism and validate its therapeutic targets with high precision.[9][][11][12][13]
Comparative Analysis of this compound and Alternatives
To provide a clear perspective on the therapeutic landscape, the following tables summarize key alternatives to this compound for two of its primary therapeutic areas: Mast Cell Tumors and Amyotrophic Lateral Sclerosis (ALS).
Table 1: Comparison of Therapies for Mast Cell Tumors
| Therapeutic Agent | Mechanism of Action | Route of Administration | Key Efficacy Data | Common Side Effects |
| This compound | Tyrosine kinase inhibitor (c-Kit, PDGFR, Lyn)[1][2][3] | Oral | Delays tumor progression in dogs with recurrent or non-resectable grade II or III MCTs[14] | Weakness, rash, nausea, edema, diarrhea[7] |
| Imatinib Mesylate | Tyrosine kinase inhibitor (c-Kit, PDGFR, ABL)[1][15] | Oral | Clinical activity against MCTs in dogs, with some dogs showing a beneficial response within 14 days[14] | Gastrointestinal upset, myelosuppression |
| Toceranib Phosphate | Multi-kinase inhibitor (VEGFR, PDGFR, c-Kit)[15] | Oral | Overall response rate of 42.8% in canine mast cell tumors[16] | Gastrointestinal upset, neutropenia, lameness |
| Vinblastine | Microtubule inhibitor (chemotherapy)[14][16] | Intravenous | Standard chemotherapy for canine mast cell tumors, often used in combination with prednisone[16] | Myelosuppression, gastrointestinal toxicity, alopecia |
Table 2: Comparison of Therapies for Amyotrophic Lateral Sclerosis (ALS)
| Therapeutic Agent | Mechanism of Action | Route of Administration | Key Efficacy Data | Common Side Effects |
| This compound | Tyrosine kinase inhibitor; modulates mast cells and microglia[6][8] | Oral | Phase 2/3 trial showed improvement in ALSFRS-R scores at 48 weeks[17] | Weakness, rash, nausea, edema, diarrhea[7] |
| Riluzole | Glutamate inhibitor[8] | Oral | Modest slowing of disease progression | Nausea, asthenia, decreased lung function |
| Edaravone | Free radical scavenger[8] | Intravenous | Slows the decline in the loss of physical function | Contusion, gait disturbance, headache |
| Tofersen | Antisense oligonucleotide (for SOD1-associated ALS)[8] | Intrathecal | Reduces SOD1 protein levels | Pain, fatigue, fever, myalgia |
Validating Masitinib's Therapeutic Effect Using CRISPR/Cas9
The core principle behind using CRISPR/Cas9 to validate Masitinib's effect is to genetically mimic the drug's pharmacological inhibition. By knocking out the genes encoding Masitinib's primary targets (c-Kit, PDGFRα/β, Lyn), researchers can assess whether the resulting cellular phenotype mirrors the effects of Masitinib treatment. This approach provides strong evidence for on-target efficacy and can help elucidate the contribution of each target to the overall therapeutic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for validating Masitinib's therapeutic effect in a relevant cell line (e.g., a mast cell tumor line or a microglial cell line for neuroinflammation studies).
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Masitinib - Wikipedia [en.wikipedia.org]
- 6. Masitinib General overview – AB Science [ab-science.com]
- 7. Masitinib (AB1010) | MS Trust [mstrust.org.uk]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. selectscience.net [selectscience.net]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. CRISPR/Cas9-Based Target Screening - Ace Therapeutics [acetherapeutics.com]
- 14. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor [frontiersin.org]
- 17. als.org [als.org]
Preclinical Combination Studies of Masitinib Mesylate with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib Mesylate is an orally administered tyrosine kinase inhibitor that selectively targets a limited number of kinases, primarily c-Kit, PDGFRα/β, Lyn, and to a lesser extent, the Focal Adhesion Kinase (FAK) pathway.[1] Its mechanism of action, which involves modulating the activity of mast cells and macrophages, has prompted investigations into its potential as a chemosensitizing agent in various cancers.[2] This guide provides a comparative overview of preclinical studies evaluating the combination of this compound with different chemotherapy agents, presenting available quantitative data, experimental protocols, and the signaling pathways involved.
This compound in Combination with Gemcitabine for Pancreatic Cancer
Preclinical studies have demonstrated that Masitinib can enhance the anti-proliferative effects of gemcitabine, particularly in gemcitabine-resistant pancreatic cancer cell lines.[3] This synergy has been attributed to Masitinib's ability to modulate the tumor microenvironment and inhibit key signaling pathways involved in chemoresistance.[4]
Data Presentation: In Vitro and In Vivo Efficacy
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Masitinib Concentration | Outcome Measure | Result |
| Pancreatic Cancer | Mia Paca2 (gemcitabine-refractory) | Gemcitabine | 10 µM | IC50 Reduction | >400-fold reduction in gemcitabine IC50[5] |
| Pancreatic Cancer | Panc1 (gemcitabine-refractory) | Gemcitabine | 10 µM | IC50 Reduction | 10-fold reduction in gemcitabine IC50[5] |
| Pancreatic Cancer | Mia Paca2 | Gemcitabine | 100 mg/kg/day (in vivo) | Tumor Growth | Possible, but not statistically significant, improvement in tumor inhibition compared to gemcitabine alone[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human pancreatic cancer cell lines (Mia Paca2, Panc1, BxPC-3, and Capan-2) were cultured in RPMI or DMEM medium supplemented with 10% fetal calf serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Masitinib and/or gemcitabine for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Mouse Model [6]
-
Animal Model: NOD-SCID mice were used for the study.
-
Tumor Cell Implantation: 1 x 10^7 Mia Paca2 human pancreatic cancer cells were injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reached a volume of approximately 200 mm³, mice were randomized into four groups: vehicle control, Masitinib alone (100 mg/kg/day, oral gavage), gemcitabine alone (50 mg/kg, twice weekly, intraperitoneal injection), and the combination of Masitinib and gemcitabine.
-
Tumor Growth Monitoring: Tumor volume was measured regularly throughout the study.
-
Endpoint: The study endpoint was not explicitly stated in the provided abstracts, but typically involves a predetermined tumor volume or study duration.
Signaling Pathways and Experimental Workflows
The synergistic effect of Masitinib and gemcitabine in pancreatic cancer has been linked to the downregulation of the Wnt/β-catenin signaling pathway and inhibition of the FAK pathway.[5]
Caption: Downregulation of the Wnt/β-catenin pathway by Masitinib and Gemcitabine.
Caption: Inhibition of the FAK signaling pathway by Masitinib.
This compound in Combination with Docetaxel for Prostate Cancer
Data Presentation: Clinical Trial Outcomes
| Cancer Type | Clinical Trial | Chemotherapy Agent | Masitinib Dose | Outcome Measure | Result |
| Prostate Cancer (mCRPC) | Phase 1/2 | Docetaxel | Not specified | Median Overall Survival | 18.4 months with the combination[9] |
| Prostate Cancer (mCRPC) | Phase 3 (AB12003) | Docetaxel | 6.0 mg/kg/day | Progression-Free Survival | Significant improvement in a subgroup of patients[10] |
Note: Detailed preclinical in vitro (IC50) and in vivo (tumor growth inhibition) data for this combination were not available in the reviewed public literature.
Experimental Protocols
Detailed preclinical experimental protocols for the combination of Masitinib and docetaxel in prostate cancer models are not publicly available.
Signaling Pathways
The proposed mechanism of action for Masitinib in prostate cancer involves targeting mast cells and macrophages within the tumor microenvironment, thereby modulating the immune response and potentially increasing the efficacy of chemotherapy.[4]
Caption: Proposed mechanism of Masitinib and Docetaxel in prostate cancer.
This compound in Combination with FOLFIRI for Colorectal Cancer
The combination of Masitinib with FOLFIRI (irinotecan, 5-fluorouracil, and folinic acid) has been explored in metastatic colorectal cancer.[11] In vitro data has suggested that Masitinib can act as a chemosensitizer to 5-Fluorouracil and irinotecan in colorectal cancer cell lines.[5]
Data Presentation: Clinical Trial Outcomes
| Cancer Type | Clinical Trial | Chemotherapy Agent | Outcome Measure | Result |
| Colorectal Cancer (Metastatic) | Phase 1b/II | FOLFIRI | Median Overall Survival | 14.5 months (preliminary data)[5] |
| Colorectal Cancer (Metastatic) | Phase 1b/II | FOLFIRI | Median Overall Survival | 18.0 months (follow-up data)[5] |
Note: Specific preclinical in vitro (IC50) and in vivo (tumor growth inhibition) data for this combination were not available in the reviewed public literature.
Experimental Protocols
Detailed preclinical experimental protocols for the combination of Masitinib and FOLFIRI in colorectal cancer models are not publicly available.
Signaling Pathways
The rationale for combining Masitinib with FOLFIRI in colorectal cancer is based on its potential to inhibit mast cell activity within the tumor microenvironment, which is associated with poor prognosis, and its ability to chemosensitize cancer cells to the components of FOLFIRI.[11]
Caption: Proposed mechanism of Masitinib and FOLFIRI in colorectal cancer.
Conclusion
The available preclinical and clinical data suggest that this compound holds promise as a combination therapy with standard chemotherapy agents across different cancer types. The most comprehensive preclinical data is available for its combination with gemcitabine in pancreatic cancer, where a clear synergistic effect on cell viability has been demonstrated in vitro. For combinations with docetaxel in prostate cancer and FOLFIRI in colorectal cancer, the publicly available information is primarily from clinical trials, indicating a therapeutic potential that warrants further investigation to fully elucidate the underlying preclinical efficacy and mechanisms of action. Researchers are encouraged to consult the primary literature for more detailed information and to consider these findings in the design of future preclinical and clinical studies.
References
- 1. ab-science.com [ab-science.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. Masitinib in Combination With FOLFIRI for Second-line Treatment of Patients With Metastatic Colorectal Cancer [ctv.veeva.com]
- 9. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glassbury.net [glassbury.net]
- 11. Combination of Trabectedin With Irinotecan, Leucovorin and 5-Fluorouracil Arrests Primary Colorectal Cancer in an Imageable Patient-derived Orthotopic Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Masitinib Mesylate: A Comparative Guide to its Kinase Cross-Reactivity Profile
This guide provides a detailed analysis of the kinase cross-reactivity profile of Masitinib Mesylate, a potent and selective oral tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively compares Masitinib's performance against other kinase inhibitors, supported by experimental data. Masitinib's primary targets are the mast cell and macrophage growth factor receptors, c-Kit and Lyn, respectively, and it also targets the platelet-derived growth factor receptor (PDGFR). Its mechanism of action underpins its development in oncology, inflammatory diseases, and certain central nervous system conditions.[1][2]
Kinase Inhibition Profile of Masitinib
Masitinib is a tyrosine kinase inhibitor designed to be highly selective.[3] Its primary targets include wild-type and juxtamembrane-mutated c-Kit, PDGFRα/β, and the intracellular kinase Lyn.[4][5][6] It demonstrates significantly less activity against a broad range of other tyrosine and serine/threonine kinases, which may contribute to a more favorable safety profile compared to less selective inhibitors.[4][5] For instance, its weak inhibition of kinases like ABL has been suggested as a reason for its lower cardiotoxicity compared to inhibitors like imatinib.[4]
Table 1: Inhibitory Activity of Masitinib against a Panel of Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Masitinib against various recombinant kinases.
| Kinase Target | Recombinant Enzyme IC50 (nM) | Cell-Based Assay IC50 (nM) |
| Primary Targets | ||
| c-Kit (wild-type) | 200 ± 40 | 150 ± 80 (in Ba/F3 cells) |
| PDGFRα | 540 ± 60 | 300 ± 5 (in Ba/F3 cells) |
| PDGFRβ | 800 ± 120 | N/A |
| Lyn | 510 ± 130 | N/A |
| Fyn | Inhibited (IC50 not specified) | N/A |
| CSF-1R | 90 ± 35 | N/A |
| Secondary/Weakly Inhibited Targets | ||
| FGFR3 | Moderately Inhibited (IC50 >1000 nM) | N/A |
| ABL1 | 1200 ± 300 | 2800 ± 800 (BCR-ABL in Ba/F3 cells) |
| c-Fms | Weak Inhibition | N/A |
Data sourced from multiple studies.[4][6][7][8]
Comparative Cross-Reactivity Profile
To contextualize the selectivity of Masitinib, its inhibitory activity is compared with that of Imatinib, a widely used multi-targeted tyrosine kinase inhibitor.
Table 2: Comparative IC50 Values (nM) of Masitinib and Imatinib against Select Kinases
| Kinase | Masitinib (IC50, nM) | Imatinib (IC50, nM) | Selectivity Advantage |
| c-Kit | 200 ± 40 | ~600 (estimated from graphical data) | Masitinib is more potent |
| PDGFRα | 540 ± 60 | ~700 (estimated from graphical data) | Masitinib is slightly more potent |
| Lyn | 510 ± 130 | 2200 ± 100 | Masitinib is significantly more potent |
| ABL1 | 1200 ± 300 | ~25-35 | Imatinib is significantly more potent |
This comparison highlights Masitinib's higher potency for c-Kit and Lyn, and its significantly lower potency for ABL1, which is a key target of Imatinib.[4][6]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro kinase inhibition assays. The general methodology for these experiments is outlined below.
Protocol: In Vitro Kinase Assay (ELISA-based)
-
Plate Coating: 96-well microtiter plates are coated overnight with a substrate for the kinase of interest, such as poly(Glu,Tyr 4:1), at a concentration of 0.25 mg/ml.[7][9]
-
Washing: Plates are rinsed twice with a washing buffer (e.g., 10 mM phosphate-buffered saline [pH 7.4] with 0.05% Tween 20) and then dried.[7][9]
-
Reaction Setup: The kinase reaction is performed in a kinase buffer (e.g., 10 mM MgCl₂, 1 mM MnCl₂, 1 mM sodium orthovanadate, 20 mM HEPES, pH 7.8).[7]
-
Component Addition: The reaction mixture includes ATP (at a concentration at least twice the Km for the specific enzyme) and the recombinant kinase enzyme.[7] The test compound (Masitinib or a comparator) is added at various concentrations.
-
Reaction Initiation and Termination: The reaction is started by the addition of the enzyme and proceeds at room temperature. It is terminated by adding a solution of EDTA and urea.[7]
-
Detection: Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is then added.
-
Quantification: The amount of phosphorylated substrate is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a spectrophotometer.[7]
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is determined from dose-response curves.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro kinase inhibition assay used to determine the IC50 of a compound like Masitinib.
Key Signaling Pathways Targeted by Masitinib
Masitinib's therapeutic effects are mediated through the inhibition of specific signaling pathways crucial for the proliferation and activation of mast cells and other immune cells. The diagram below shows the primary targets of Masitinib (c-Kit, Lyn, Fyn, PDGFR) and their downstream signaling cascades.
Interaction of stem cell factor (SCF) with c-Kit induces receptor dimerization and autophosphorylation, activating multiple downstream pathways including PI3K, Ras-Raf-MAP kinase, and JAK/STAT cascades, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13][14] Lyn and Fyn, members of the Src family of kinases, are also involved in various signaling pathways, including those regulating immune responses and cell growth.[15][16][17][18][19][20][21] Masitinib exerts its effect by inhibiting these key kinases, thereby modulating these critical cellular processes.
References
- 1. ab-science.com [ab-science.com]
- 2. AB Science communicates results from Phase 3 study evaluating masitinib in prostate cancer - BioSpace [biospace.com]
- 3. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: A randomized controlled open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. ashpublications.org [ashpublications.org]
- 15. FYN - Wikipedia [en.wikipedia.org]
- 16. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LYN - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Neuroprotective Effects of Masitinib Mesylate and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of Masitinib Mesylate against other notable compounds—Riluzole, Edaravone, and Siponimod—in the context of neurodegenerative diseases. The information is based on available preclinical and clinical data, with a focus on mechanisms of action and quantitative outcomes.
Introduction to Neuroprotective Strategies
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Multiple Sclerosis (MS) are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal damage. This guide examines this compound, a tyrosine kinase inhibitor, and compares its neuroprotective profile with other compounds that employ different mechanisms of action.
This compound: A Multi-Targeted Approach
Masitinib is an orally administered tyrosine kinase inhibitor that targets mast cells and microglia, key players in neuroinflammation.[1][2][3][4] Its neuroprotective effects are thought to stem from its ability to modulate the neuroinflammatory environment.[2][5][6] By inhibiting specific kinases like c-Kit, Lyn, Fyn, and CSF1R, masitinib can reduce the activation of mast cells and microglia, thereby decreasing the release of pro-inflammatory mediators.[2][7] This action is believed to protect neurons from inflammatory damage and has shown potential in clinical trials for ALS, progressive MS, and Alzheimer's disease.[5][8][9][10][11][12]
Comparator Compounds: Diverse Mechanisms of Action
This guide compares masitinib to three other compounds with distinct neuroprotective mechanisms:
-
Riluzole: Primarily known for its use in ALS, riluzole's neuroprotective effects are attributed to its modulation of glutamate transmission.[13][14] It inhibits voltage-dependent sodium channels and interferes with glutamate receptor signaling, thereby reducing excitotoxicity.[13][14]
-
Edaravone: This compound acts as a potent free radical scavenger.[15][16][17] Its neuroprotective mechanism involves reducing oxidative stress, which is a significant contributor to neuronal damage in conditions like ischemic stroke and ALS.[15][16][17]
-
Siponimod: A sphingosine-1-phosphate (S1P) receptor modulator, siponimod has both immunomodulatory and direct CNS effects.[18][19][20] It sequesters lymphocytes in lymph nodes, reducing their infiltration into the CNS.[19] Additionally, it can cross the blood-brain barrier and directly interact with neural cells to promote neuroprotection and potentially remyelination.[19][20]
Comparative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies for each compound, categorized by neurodegenerative disease.
Amyotrophic Lateral Sclerosis (ALS)
| Compound | Study Phase | Key Findings | Reference |
| Masitinib | Phase 2b/3 (AB10015) | As an add-on to riluzole, masitinib (4.5 mg/kg/day) slowed the rate of functional decline (ALSFRS-R score) in patients with a specific progression rate. | [10] |
| Survival Analysis | In a specific patient cohort, masitinib (4.5 mg/kg/day) prolonged median overall survival by 25 months compared to placebo (69 vs. 44 months) and reduced the risk of death by 47%. | [10][21] | |
| Preclinical (SOD1G93A rats) | Masitinib treatment reduced the number of infiltrating mast cells in the spinal cord by 50% and decreased microvascular abnormalities by 30-40%.[22] It also decreased aberrant glial cells and prolonged post-paralysis survival. | [5] | |
| Riluzole | Approved Treatment | Standard of care for ALS. | [23] |
| Preclinical | Partially prevents in vitro neuronal degeneration produced by ALS cerebrospinal fluid. | [24] | |
| Edaravone | Approved Treatment | [6] | |
| Preclinical (mutant SOD1 G93A mice) | Slowed the degeneration of motor neurons and reduced the deposition of mutant SOD1 in the spinal cord at high doses. | [16] |
Alzheimer's Disease (AD)
| Compound | Study Phase | Key Findings | Reference |
| Masitinib | Phase 2b/3 (AB09004) | At 4.5 mg/kg/day, masitinib significantly slowed cognitive deterioration as measured by the ADAS-Cog score compared to placebo.[11][25] It also showed a significant positive change in the ADCS-ADL score.[7][25] | |
| Phase 2a | Showed a decrease in cognitive decline and an improvement in daily living activities. | [7] | |
| Preclinical (mouse model) | Enhanced cognitive function and synaptic integrity. | [9] | |
| Riluzole | Review | Exerts effects through multiple pathways including inhibition of sodium and calcium channels, and blocking AMPA and NMDA receptors. | [13][26] |
| Edaravone | Preclinical (rat model) | Significantly improved streptozotocin-induced cognitive damage and reduced oxidative stress markers. It also decreased the hyperphosphorylation of tau protein. | [27] |
Progressive Multiple Sclerosis (MS)
| Compound | Study Phase | Key Findings | Reference |
| Masitinib | Phase 3 (AB07002) | At 4.5 mg/kg/day, masitinib decreased the progression of disability, as measured by the EDSS, in adults with primary progressive MS (PPMS) and non-active secondary progressive MS (nSPMS). | [8] |
| Preclinical (EAE mouse model) | Reduced serum neurofilament light chain (NfL) levels by 43% (50 mg/kg) and 60% (100 mg/kg) after eight days of treatment, indicating reduced neuronal damage.[28] It also lowered levels of pro-inflammatory signaling molecules. | [28] | |
| Siponimod | Phase 3 (EXPAND) | Significantly reduced the risk of three-month confirmed disability progression in patients with secondary progressive MS (SPMS). | [29] |
| Post-hoc analysis of EXPAND | Slowed the progression of whole-brain and gray matter atrophy over a 2-year period. At 24 months, the change from baseline in cortical gray matter volume was -0.39% for siponimod versus -1.04% for placebo. | [30] | |
| Preclinical | Reduced microglial activation and reactive gliosis along the visual pathway in an experimental glaucoma model. | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for assessing neuroprotective compounds.
Signaling Pathways
// Nodes Masitinib [label="Masitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cKit [label="c-Kit", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lyn [label="Lyn", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fyn [label="Fyn", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CSF1R [label="CSF1R", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MastCell [label="Mast Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory_Mediators [label="Pro-inflammatory\nMediators", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Masitinib -> {cKit, Lyn, Fyn, CSF1R} [label="Inhibits", arrowhead=tee]; {cKit, Lyn} -> MastCell [label="Activates"]; CSF1R -> Microglia [label="Activates"]; MastCell -> ProInflammatory_Mediators [label="Releases"]; Microglia -> ProInflammatory_Mediators [label="Releases"]; ProInflammatory_Mediators -> Neuroinflammation [label="Promotes"]; Neuroinflammation -> Neuronal_Damage [label="Causes"]; Fyn -> Neuronal_Damage [label="Contributes to\n(e.g., Tau pathology)"]; } .dot Caption: Proposed mechanism of action for Masitinib's neuroprotective effects.
General Experimental Workflow
// Nodes Disease_Model [label="Induce Neurodegenerative\nDisease Model\n(e.g., EAE, SOD1G93A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Administer Treatment Groups:\n- Vehicle (Control)\n- Masitinib\n- Comparator Compound(s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Assessment [label="Behavioral/Functional\nAssessment\n(e.g., Motor function, Cognition)", fillcolor="#FBBC05", fontcolor="#202124"]; Biomarker_Analysis [label="Biomarker Analysis\n(e.g., Serum NfL, Cytokines)", fillcolor="#FBBC05", fontcolor="#202124"]; Histological_Analysis [label="Histological Analysis\n(e.g., Neuronal counts,\nInflammatory infiltrates)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nComparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Disease_Model -> Treatment_Groups; Treatment_Groups -> Behavioral_Assessment; Treatment_Groups -> Biomarker_Analysis; Treatment_groups -> Histological_Analysis; {Behavioral_Assessment, Biomarker_Analysis, Histological_Analysis} -> Data_Analysis; } .dot Caption: A general workflow for preclinical evaluation of neuroprotective compounds.
Experimental Protocols
Detailed experimental protocols are specific to each published study. However, a general methodology for preclinical assessment of a neuroprotective compound like masitinib in a relevant animal model (e.g., the EAE model for MS) would typically involve the following steps:
-
Animal Model Induction: Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice, a standard model for studying the pathophysiology of MS.[28]
-
Treatment Administration: Following disease onset, animals are randomized into treatment groups and receive daily oral doses of masitinib (e.g., 50 mg/kg and 100 mg/kg) or a vehicle control.[28]
-
Clinical Score and Functional Assessment: Disease progression is monitored daily using a standardized EAE clinical scoring system. Functional tests, such as grip strength, are performed at specified intervals.[31]
-
Biomarker Measurement: Blood samples are collected at various time points to measure serum levels of neurofilament light chain (NfL), a biomarker of neuronal damage, and pro-inflammatory cytokines using techniques like ELISA.[28][31]
-
Histopathological Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess the extent of inflammation, demyelination, and neuronal loss.
-
Statistical Analysis: Data from all assessments are statistically analyzed to compare the effects of the treatment groups against the control group.
Conclusion
This compound presents a unique neuroprotective strategy by targeting key cells within the neuroinflammatory cascade. Its efficacy in slowing disease progression in clinical trials for ALS, AD, and progressive MS highlights its potential as a broad-spectrum neuroprotective agent.[8][10][11] In comparison, Riluzole, Edaravone, and Siponimod offer neuroprotection through distinct mechanisms, namely anti-excitotoxicity, anti-oxidative stress, and immunomodulation with direct CNS effects, respectively.
The choice of a therapeutic agent will likely depend on the specific underlying pathology of the neurodegenerative disease. The multi-targeted approach of masitinib, addressing the increasingly recognized role of neuroinflammation across these disorders, makes it a compelling candidate for further investigation and development. Future head-to-head comparative studies will be crucial to definitively establish the relative efficacy of these different neuroprotective strategies.
References
- 1. Masitinib (AB1010) | MS Trust [mstrust.org.uk]
- 2. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 3. Masitinib General overview – AB Science [ab-science.com]
- 4. AB Science: New research shows that masitinib limits neuronal damage in a model of neuroimmune-driven neurodegenerative disease - BioSpace [biospace.com]
- 5. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Masitinib: The promising actor in the next season of the Amyotrophic Lateral Sclerosis treatment series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of mild and moderate Alzheimer’s disease with masitinib [ab-science.com]
- 8. neurology.org [neurology.org]
- 9. New peer-reviewed data provide strong evidence supporting masitinib potential for the treatment of Alzheimer’s disease – AB Science [ab-science.com]
- 10. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Researchers publish results from the masitinib Phase III trial in AD | Alzheimer Europe [alzheimer-europe.org]
- 12. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Siponimod exerts neuroprotective effects on the retina and higher visual pathway through neuronal S1PR1 in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. alsnewstoday.com [alsnewstoday.com]
- 23. Amyotrophic Lateral Sclerosis – AB Science [ab-science.com]
- 24. Neuroprotective effects of riluzole in ALS CSF toxicity. | Semantic Scholar [semanticscholar.org]
- 25. AB Science's Masitinib Shows Unusually Good Data in Late-Stage Alzheimer's Trial - BioSpace [biospace.com]
- 26. researchgate.net [researchgate.net]
- 27. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 29. mdpi.com [mdpi.com]
- 30. neurologylive.com [neurologylive.com]
- 31. firstwordpharma.com [firstwordpharma.com]
Benchmarking Masitinib Mesylate's Anti-inflammatory Properties Against Known Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Masitinib Mesylate, a selective oral tyrosine kinase inhibitor, against established anti-inflammatory agents. Masitinib's unique mechanism of action, targeting key cells of the innate immune system, offers a distinct approach to managing inflammatory processes. This document synthesizes experimental data to benchmark its performance and elucidate its therapeutic potential in a range of inflammatory and neurodegenerative diseases.
Introduction to Masitinib's Anti-inflammatory Mechanism
Masitinib is a tyrosine kinase inhibitor that exerts its anti-inflammatory effects by selectively targeting mast cells and microglia, crucial components of the inflammatory cascade.[1][2][3] Its primary molecular targets include the stem cell factor receptor (c-Kit), Lyn, and Fyn kinases, which are critical for the function, survival, and degranulation of mast cells.[1][4] By inhibiting these pathways, masitinib effectively modulates the release of a wide array of pro-inflammatory mediators.[4] Furthermore, its action on Colony-Stimulating Factor 1 Receptor (CSF1R) allows it to regulate microglial activity, a key driver of neuroinflammation in the central nervous system (CNS).[5][6] This targeted approach distinguishes it from broader-acting anti-inflammatory drugs.
Mechanism of Action: Targeting Key Inflammatory Cells
Masitinib's anti-inflammatory and neuroprotective actions are primarily attributed to its dual targeting of mast cells and microglia/macrophages.[7][8]
-
Mast Cell Inhibition: Mast cells, when activated, release a host of pro-inflammatory and vasoactive mediators. Masitinib's potent inhibition of c-Kit, Lyn, and Fyn—kinases essential for mast cell activation and survival—leads to a significant reduction in this inflammatory cascade.[1][9] This makes it particularly effective in conditions where mast cells are key pathological drivers, such as asthma and mastocytosis.[1][10]
-
Microglia Modulation: In the CNS, microglia are the resident immune cells. In neurodegenerative diseases, their chronic activation contributes to neuronal damage. Masitinib inhibits the CSF1R pathway, which is vital for microglial proliferation and survival, thereby reducing microgliosis and neuroinflammation.[5][6]
Below is a diagram illustrating the signaling pathways inhibited by Masitinib in mast cells.
Caption: Masitinib inhibits c-Kit, Lyn, and Fyn, blocking mast cell activation and degranulation.
Quantitative Comparison of Kinase Inhibition
Masitinib's selectivity and potency have been characterized in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its targeted activity.
| Target Kinase | Masitinib IC50 (nM) | Comparative Agent (Imatinib) IC50 (nM) | Reference |
| c-Kit (wild-type) | 200 ± 40 | >10,000 | [7][11] |
| PDGFRα | 540 | 70 | [12] |
| PDGFRβ | 800 | 100 | [12] |
| Lyn | 180 (Potent Inhibition) | - | [7][12] |
| Fyn | (Potent Inhibition) | - | [1] |
| Abl | >10,000 (Weak Inhibition) | 250 | [7][12] |
Data compiled from multiple sources. Note: IC50 values can vary based on experimental conditions.
These data highlight that masitinib is a potent inhibitor of c-Kit, Lyn, and Fyn, while showing significantly weaker inhibition of kinases like Abl, which is the primary target of imatinib. This selective profile suggests a potentially better safety profile compared to less selective tyrosine kinase inhibitors.[7][11]
Benchmarking Against Known Anti-inflammatory Agents
Corticosteroids
Corticosteroids are potent, broad-spectrum anti-inflammatory agents but are associated with significant long-term side effects. Masitinib offers a more targeted approach and has shown efficacy in severe, corticosteroid-dependent conditions.
In a Phase 3 study in severe asthma patients uncontrolled by oral corticosteroids, masitinib demonstrated a significant reduction in the rate of severe asthma exacerbations.[13]
| Condition | Masitinib Effect | Placebo/Control | Significance | Reference |
| Severe Asthma (Oral Corticosteroid Dependent) | 35% reduction in severe exacerbation rate | - | p = 0.010 | [13][14] |
| Severe Asthma (High-dose Inhaled Corticosteroid) | 29% reduction in severe exacerbations | - | p = 0.022 | [15] |
| Severe Asthma (Corticosteroid-dependent) | Asthma Control Questionnaire score reduced by 0.99 units | Score reduced by 0.43 units | p < 0.001 | [16] |
These results suggest that masitinib can provide additional anti-inflammatory control and may have a corticosteroid-sparing effect in patients with severe asthma.[10][15]
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[17] This mechanism is distinct from masitinib's. While NSAIDs are effective for acute pain and inflammation, masitinib's mechanism targets the upstream activation of key innate immune cells, suggesting a role in chronic inflammatory and neuro-inflammatory conditions where mast cells and microglia are persistently activated.
Other Tyrosine Kinase Inhibitors (e.g., Imatinib)
Masitinib demonstrates greater activity and selectivity against c-Kit compared to imatinib.[11] In vitro studies have shown that masitinib more strongly inhibits mast cell degranulation, cytokine production, and migration than imatinib.[7][11] This enhanced anti-mast cell activity is a key differentiator.
Preclinical and Clinical Evidence in Inflammatory-Mediated Diseases
Masitinib's anti-inflammatory properties have been validated in various disease models and clinical trials.
| Disease Model/Condition | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) - MS Model | Significantly reduced levels of pro-inflammatory cytokines. Limited neuronal damage, as measured by serum neurofilament light chain (NfL). | [2][3][18] |
| Progressive Multiple Sclerosis (Phase 3 Trial) | At 4.5 mg/kg/day, significantly slowed disability progression based on EDSS score compared to placebo (p=0.0256). | [19][20] |
| Amyotrophic Lateral Sclerosis (ALS - Phase 2/3 Trial) | Showed a 27% slowing of deterioration on the ALSFRS-R scale at 48 weeks. | [6] |
| Mild-to-Moderate Alzheimer's Disease (Phase 2b/3 Trial) | Significantly fewer patients progressed to severe dementia; showed improved scores on cognition and memory tests compared to placebo. | [21] |
| Rheumatoid Arthritis (Phase 2a Trial) | Showed improvement in ACR20/50/70 scores (54%, 26%, 8% respectively) and a >50% reduction in C-reactive protein (CRP) levels. | [22] |
Experimental Protocols and Workflows
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of masitinib against a specific tyrosine kinase (e.g., c-Kit).
Methodology:
-
Enzyme and Substrate Preparation: A recombinant human c-Kit protein (intracellular domain) is used. A generic tyrosine kinase substrate, such as poly(Glu,Tyr 4:1), is coated onto ELISA plates.
-
Assay Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of masitinib.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the masitinib concentration.
Experimental Workflow: EAE Mouse Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used in vivo model for studying neuroinflammation in multiple sclerosis.
Caption: Workflow for assessing Masitinib's efficacy in the EAE model of neuroinflammation.
Logical Framework for Therapeutic Effect
Masitinib's therapeutic potential stems from its ability to simultaneously impact multiple facets of the inflammatory and neurodegenerative process.
Caption: Logical flow from Masitinib's targets to its anti-inflammatory and neuroprotective effects.
Conclusion
This compound presents a targeted anti-inflammatory strategy by potently inhibiting key kinases in mast cells and microglia. Quantitative data from in vitro, preclinical, and clinical studies demonstrate its efficacy in modulating the inflammatory responses that underpin a variety of disorders, from severe asthma to progressive neurodegenerative diseases. Its distinct mechanism, focused on innate immune cells, and its selective kinase inhibition profile differentiate it from broad-spectrum agents like corticosteroids and COX-inhibiting NSAIDs. The evidence suggests that masitinib is a promising therapeutic candidate for conditions characterized by chronic inflammation and neuroinflammation, warranting further investigation to fully delineate its place in the therapeutic landscape.
References
- 1. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. AB Science: New research shows that masitinib limits neuronal damage in a model of neuroimmune-driven neurodegenerative disease - BioSpace [biospace.com]
- 4. Masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 6. Masitinib in Neurology – AB Science [ab-science.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 10. Masitinib in Inflammatory Diseases – AB Science [ab-science.com]
- 11. Masitinib (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. hcplive.com [hcplive.com]
- 14. Efficacy and Safety of Masitinib in Corticosteroid-Dependent Severe Asthma: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Severe Asthma – AB Science [ab-science.com]
- 16. Masitinib, a c-kit/PDGF receptor tyrosine kinase inhibitor, improves disease control in severe corticosteroid-dependent asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AB Science provides an update on the development of masitinib in progressive forms of multiple sclerosis post ECTRIMS 2024 - BioSpace [biospace.com]
- 19. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. labiotech.eu [labiotech.eu]
- 22. Masitinib in the treatment of active rheumatoid arthritis: results of a multicentre, open-label, dose-ranging, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Masitinib Mesylate with Other Immunomodulatory and Cytotoxic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib Mesylate is an orally administered tyrosine kinase inhibitor that selectively targets a limited number of kinases, primarily c-Kit, platelet-derived growth factor receptor (PDGFR), and Lyn.[1][2] This targeted action allows for modulation of mast cell and microglia activity, positioning Masitinib as a therapeutic candidate for a range of inflammatory, neurological, and oncological conditions.[1][3] Emerging preclinical and clinical evidence suggests that Masitinib, when used in combination with other therapeutic agents, can exert synergistic or additive effects, enhancing therapeutic efficacy and potentially overcoming drug resistance.
This guide provides a comparative overview of the synergistic effects of this compound with other immunomodulatory and cytotoxic drugs, supported by experimental data from preclinical and clinical studies.
Comparative Efficacy of Masitinib Combination Therapies
The following tables summarize the quantitative data from key studies investigating the synergistic or additive effects of Masitinib in combination with other drugs.
Table 1: Preclinical Synergistic Effects of Masitinib with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Drug | Masitinib Concentration (µM) | IC50 of Combination Drug Alone | IC50 of Combination Drug with Masitinib | Fold Reduction in IC50 | Citation |
| Pancreatic Cancer | Mia Paca-2 (Gemcitabine-refractory) | Gemcitabine | 10 | >2.5 mM | Not specified | >400 | [4][5] |
| Pancreatic Cancer | Panc-1 (Gemcitabine-refractory) | Gemcitabine | 10 | >2.5 mM | Not specified | 10 | [4][5] |
Note: While synergy is reported, specific Combination Index (CI) values were not provided in the reviewed literature.
Table 2: Clinical Efficacy of Masitinib Combination Therapies
| Disease | Combination Drug | Study Phase | Primary Endpoint | Masitinib Combination Arm | Control Arm | Result | Citation |
| Pancreatic Cancer (inoperable, advanced) | Gemcitabine | Phase 3 | Median Overall Survival (OS) | 7.7 months | 7.1 months | HR: 0.89 (95% CI [0.70; 1.13]) | [4] |
| Pancreatic Cancer (Pain Subgroup) | Gemcitabine | Phase 3 (subgroup analysis) | Median Overall Survival (OS) | 8.0 months | 5.4 months | HR: 0.62 (95% CI [0.43; 0.89]), p=0.012 | [4] |
| Amyotrophic Lateral Sclerosis (ALS) | Riluzole | Phase 2/3 | Change in ALSFRS-R score at week 48 | Slower decline | Faster decline | 27% slowing in rate of functional decline (p=0.016) | [1][6] |
| Severe Corticosteroid-Dependent Asthma | Corticosteroids | Phase 3 | Annualized Severe Asthma Exacerbation Rate (SAER) | Reduced SAER | Higher SAER | 35% reduction (Rate Ratio: 0.65, 95% CI [0.47–0.90]; P = 0.010) | [7][8] |
Experimental Protocols
In Vitro Assessment of Synergy: Masitinib and Gemcitabine in Pancreatic Cancer
Objective: To evaluate the ability of Masitinib to sensitize gemcitabine-refractory human pancreatic cancer cell lines to gemcitabine.
Cell Lines:
-
Mia Paca-2 (gemcitabine-refractory)
-
Panc-1 (gemcitabine-refractory)
Methodology:
-
Cell Culture: Cells were cultured in appropriate media and conditions.
-
Drug Treatment: Cells were treated with a range of concentrations of gemcitabine, either alone or in combination with Masitinib (5 or 10 µM).
-
Cell Viability Assay: After a 72-hour incubation period, cell viability was assessed using a WST-1 assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of gemcitabine was calculated in the presence and absence of Masitinib to determine the fold reduction in IC50, indicating chemosensitization.[4][5]
Clinical Trial Protocol: Masitinib and Riluzole in Amyotrophic Lateral Sclerosis (ALS)
Objective: To compare the efficacy and safety of Masitinib in combination with riluzole versus placebo with riluzole in patients with ALS.
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
Participants: Patients diagnosed with probable or definite ALS, being treated with a stable dose of riluzole.
Intervention:
-
Masitinib Arm: Oral Masitinib (e.g., 4.5 mg/kg/day) administered as an add-on to riluzole (100 mg/day).
-
Control Arm: Placebo administered as an add-on to riluzole (100 mg/day).
Primary Endpoint: Change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score after 48 weeks of treatment.
Secondary Endpoints: Quality of life assessments (e.g., ALSAQ-40) and respiratory function tests (e.g., forced vital capacity - FVC).[1][6][9]
Signaling Pathways and Mechanisms of Synergy
Masitinib's Core Mechanism of Action
Masitinib exerts its effects by inhibiting key tyrosine kinases involved in cellular signaling pathways that regulate inflammation and cell proliferation.
Synergistic Mechanisms in Combination Therapies
Masitinib and Gemcitabine in Pancreatic Cancer: In gemcitabine-refractory pancreatic cancer cells, the combination of Masitinib and gemcitabine has been shown to down-regulate the Wnt/β-catenin signaling pathway.[4][5] This pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. By inhibiting this pathway, Masitinib may re-sensitize cancer cells to the cytotoxic effects of gemcitabine.
Masitinib and Riluzole in ALS: In ALS, neuroinflammation driven by activated microglia and mast cells contributes to motor neuron damage. Masitinib, by inhibiting c-Kit and other kinases in these immune cells, reduces the release of pro-inflammatory and cytotoxic factors.[1][10] Riluzole is thought to have neuroprotective effects by inhibiting glutamate excitotoxicity. The combination of Masitinib's anti-inflammatory action and Riluzole's neuroprotective effect may provide a multi-faceted approach to slowing disease progression.
Masitinib and Corticosteroids in Severe Asthma: Mast cells are central to the inflammatory cascade in asthma. Masitinib's inhibition of mast cell degranulation and cytokine release directly targets a key pathogenic mechanism.[7][11] Corticosteroids are broad-acting anti-inflammatory agents. In severe asthma, where corticosteroid resistance can be an issue, the addition of Masitinib provides a targeted approach to mast cell-driven inflammation, potentially leading to improved asthma control and allowing for a reduction in the required corticosteroid dose.[11]
Masitinib and Cyclosporine
While a phase 3 trial in canine atopic dermatitis showed that Masitinib was effective in a subpopulation of dogs that were resistant to cyclosporine and/or corticosteroids, this does not provide direct evidence of a synergistic or additive effect when the two drugs are used in combination.[12] To date, there is a lack of preclinical or clinical studies specifically designed to evaluate the synergistic effects of Masitinib and cyclosporine. Further research is needed to explore the potential for this combination therapy.
Conclusion
This compound, in combination with other therapeutic agents, demonstrates significant potential for enhanced efficacy in various diseases. In oncology, it can act as a chemosensitizer, overcoming resistance to standard chemotherapy in pancreatic cancer. In the context of neurodegenerative and inflammatory diseases like ALS and severe asthma, its targeted immunomodulatory effects complement the mechanisms of other drugs, leading to improved clinical outcomes.
The data presented in this guide highlights the promising synergistic and additive effects of Masitinib. However, further research is required to fully elucidate the underlying molecular mechanisms of these synergies and to explore the full potential of Masitinib in combination therapies for a broader range of diseases. Specifically, quantitative assessment of synergy using methodologies such as the Chou-Talalay method would provide a more definitive understanding of the nature of these drug interactions.
References
- 1. als.org [als.org]
- 2. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masitinib combined with standard gemcitabine chemotherapy: in vitro and in vivo studies in human pancreatic tumour cell lines and ectopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Masitinib Combined with Standard Gemcitabine Chemotherapy: In Vitro and In Vivo Studies in Human Pancreatic Tumour Cell Lines and Ectopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficacy and Safety of Masitinib in Corticosteroid-Dependent Severe Asthma: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Masitinib in Corticosteroid-Dependent Severe Asthma: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Masitinib in Inflammatory Diseases – AB Science [ab-science.com]
- 12. Masitinib decreases signs of canine atopic dermatitis: a multicentre, randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Masitinib Mesylate: A Comparative Analysis for Researchers
Masitinib Mesylate, an orally administered tyrosine kinase inhibitor developed by AB Science, has been investigated for its therapeutic potential across a range of diseases, primarily targeting mast cells and microglia. This guide provides an objective comparison of published research findings on masitinib with established alternative treatments in Amyotrophic Lateral Sclerosis (ALS), Progressive Multiple Sclerosis (MS), and canine mast cell tumors. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Masitinib in Amyotrophic Lateral Sclerosis (ALS)
Comparison with Riluzole
Masitinib has been studied as an add-on therapy to riluzole, the long-standing standard of care for ALS. Riluzole is believed to exert its neuroprotective effects by inhibiting glutamate excitotoxicity.[1][2]
Efficacy Comparison
| Metric | Masitinib (4.5 mg/kg/day) + Riluzole (Study AB10015) | Riluzole + Placebo |
| Change in ALSFRS-R at 48 weeks | 27% slowing in the rate of functional decline (p=0.016)[3][4] | Baseline for comparison |
| Median Overall Survival | 69 months (in a subgroup with mild or moderate disease severity)[5][6] | 44 months (in the same subgroup)[5][6] |
| Hazard Ratio for Death | 0.53 (in the enriched subgroup)[5] | Baseline for comparison |
Safety and Tolerability
Common adverse events reported for masitinib include rash, nausea, diarrhea, and weight loss.[7] Riluzole is associated with potential liver enzyme elevation, asthenia, nausea, and dizziness.
Experimental Protocols
The pivotal phase 2/3 study for masitinib in ALS (AB10015) was a randomized, double-blind, placebo-controlled trial.[8] Patients were randomized to receive masitinib at 4.5 mg/kg/day or 3.0 mg/kg/day, or a placebo, in addition to a stable dose of riluzole. The primary endpoint was the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score at week 48.[3][8]
Clinical trials for riluzole that led to its approval also involved randomized, double-blind, placebo-controlled designs. The primary endpoint in these studies was survival.[9][10]
Signaling Pathways
References
- 1. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Masitinib Mesylate
This document provides essential safety and logistical guidance for the proper disposal of Masitinib Mesylate, a potent tyrosine kinase inhibitor. Researchers, scientists, and drug development professionals must handle and dispose of this compound with care to mitigate risks to personnel and the environment. The following procedures are based on general guidelines for cytotoxic and hazardous pharmaceutical waste and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.
Immediate Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): All personnel handling this compound or its contaminated waste must wear appropriate PPE to prevent exposure.
-
Gloves: Use two pairs of chemotherapy-rated, powder-free gloves.
-
Gown: A disposable, impermeable gown that is cuffed and closes in the back.
-
Eye and Face Protection: Use of safety goggles and a face shield is required to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form or if there is a risk of aerosolization.
Any item that comes into contact with this compound, including PPE, must be treated as hazardous waste and disposed of accordingly.[3]
Waste Characterization and Handling Summary
All waste generated from the use of this compound must be classified and handled as hazardous and/or cytotoxic pharmaceutical waste.
| Waste Category | Description & Handling Requirements | Disposal Container |
| Bulk this compound | Unused, expired, or off-spec this compound powder or solutions. Must be segregated for hazardous waste disposal. | Sealable, clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Trace-Contaminated Labware | Empty vials, flasks, pipettes, and other labware that came into direct contact with the compound. | Puncture-resistant container specifically designated for cytotoxic/hazardous sharps.[3][4] |
| Contaminated Sharps | Needles, syringes, and scalpels used in the handling or administration of this compound. | Puncture-proof sharps container labeled for cytotoxic/hazardous waste.[3][4] |
| Contaminated PPE & Debris | Used gloves, gowns, bench paper, and materials from spill cleanup. | Labeled, leak-proof cytotoxic waste bags or containers.[3][5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound waste from a laboratory setting.
1. Segregation at the Point of Generation:
-
Immediately upon generation, segregate all this compound waste from non-hazardous waste streams.[3]
-
Use designated waste containers clearly marked with "Hazardous Pharmaceutical Waste," "Cytotoxic Waste," or other labels as required by your institution and local regulations.
2. Waste Containment:
-
Solids (Powder): If you have bulk or unused powder, ensure it remains in its original or a tightly sealed, properly labeled container.
-
Liquids: Aqueous waste containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container. Do not flush any solutions down the drain.[6]
-
Sharps: Immediately place all contaminated sharps into a designated cytotoxic sharps container to prevent accidental punctures.[4]
-
Contaminated Labware and PPE: Place all non-sharp contaminated items (e.g., vials, gloves, gowns, bench protectors) into a designated, clearly labeled, and sealed cytotoxic waste bag or container.[3][5]
3. Labeling and Storage:
-
Ensure all waste containers are accurately labeled with their contents (i.e., "this compound Waste"), the associated hazards (e.g., "Cytotoxic," "Toxic"), and the date of accumulation.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
-
The primary and recommended method for disposing of cytotoxic and hazardous pharmaceutical waste is incineration at a licensed and approved waste disposal facility.[3][6][7]
-
Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal company.[2]
-
Never dispose of this compound waste in the regular trash, biohazardous waste (unless dual-classified), or via sewer systems.[6][8] The compound's high aquatic toxicity makes environmental release a critical concern.[1]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and secure the location.
-
Wearing full PPE, contain and clean the spill using a chemotherapy spill kit.
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) and place them in a sealed cytotoxic waste container for disposal according to the protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. Masitinib|790299-79-5|MSDS [dcchemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
